H-8 dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLZYZEVNCZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017099 | |
| Record name | H 8 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-94-1 | |
| Record name | 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H 8 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-8 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a synthetic, cell-permeable, and reversible isoquinolinesulfonamide derivative that functions as a potent inhibitor of several protein kinases.[1][2][3] Its ability to competitively block the ATP-binding site of these enzymes makes it a valuable tool for dissecting cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target profile, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases.[1][2] This mode of action is characteristic of many small-molecule kinase inhibitors. By occupying the ATP-binding pocket, H-8 prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby blocking the phosphorylation event and inhibiting the kinase's catalytic activity.
Target Profile and Quantitative Data
This compound is primarily recognized as a potent inhibitor of cyclic nucleotide-dependent protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][4][5] However, it also exhibits inhibitory activity against other kinases, albeit with lower potency. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for understanding the compound's selectivity and potency.
| Target Kinase | Ki (µM) | IC50 (µM) | Reference |
| Protein Kinase G (PKG) | 0.48 | - | [4][5] |
| Protein Kinase A (PKA) | 1.2 | - | [1][4][5] |
| Protein Kinase C (PKC) | 15 | - | [1][4][5] |
| Myosin Light Chain Kinase (MLCK) | 68 | - | [1][4][5] |
| Cyclin H/Cdk7 | - | 6.2 | [4] |
| Cyclin C/Cdk8 | - | 47 | [4] |
Impact on Cellular Signaling Pathways
The primary mechanism of action of this compound, through the inhibition of PKA and PKG, has significant implications for various cellular signaling pathways. These kinases are central to pathways regulated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively.
PKA Signaling Pathway
PKA is a key effector of cAMP signaling. Upon binding of an agonist to a G-protein coupled receptor (GPCR), adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. This compound directly inhibits the catalytic activity of PKA, thereby attenuating all downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
H-8 Dihydrochloride: A Technical Guide to its Function as a Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-8 dihydrochloride is a synthetic, cell-permeable, and reversible isoquinolinesulfonamide derivative that functions as a potent, ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and its application in cellular and biochemical research. Detailed experimental protocols and quantitative data are presented to facilitate its use in laboratory settings.
Introduction
This compound is a widely utilized pharmacological tool for investigating the roles of Protein Kinase A (PKA) and Protein Kinase G (PKG) in various signal transduction pathways. Its ability to readily cross cell membranes and competitively block the ATP-binding site of these kinases makes it an invaluable reagent for dissecting cellular processes regulated by cyclic AMP (cAMP) and cyclic GMP (cGMP). This guide will explore the inhibitory profile of this compound, its effects on key signaling cascades, and provide detailed methodologies for its application in research.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic subunit of protein kinases. This reversible inhibition prevents the transfer of the gamma-phosphate from ATP to serine or threonine residues on substrate proteins, thereby blocking downstream signaling events.
Quantitative Data: Inhibitory Profile
The inhibitory potency of this compound varies across different protein kinases. The table below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key kinases. This data is crucial for designing experiments with appropriate concentrations to achieve selective inhibition.
| Kinase Target | Inhibitory Constant (Ki) | IC50 |
| Protein Kinase A (PKA) | 1.2 µM | - |
| Protein Kinase G (PKG) | 0.48 µM | - |
| Protein Kinase C (PKC) | 15 µM | - |
| Myosin Light Chain Kinase (MLCK) | 68 µM | - |
| cGMP-dependent Protein Kinase | 0.48 µM | - |
| cAMP-dependent Protein Kinase | 1.2 µM | - |
| Cyclin H/Cdk7 | - | 6.2 µM |
| Cyclin C/Cdk8 | - | 47 µM |
Signaling Pathways Modulated by this compound
By inhibiting PKA and PKG, this compound can modulate a wide array of cellular signaling pathways that are critical for various physiological processes.
PKA Signaling Pathway
The cAMP/PKA signaling pathway is a central regulator of metabolism, gene expression, and cell growth. This compound can be used to investigate the roles of PKA in these processes by blocking the phosphorylation of its downstream targets.
PKG Signaling Pathway
The cGMP/PKG signaling pathway plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function. This compound can be employed to elucidate the specific functions of PKG in these contexts.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on a specific kinase in a cell-free system.
Materials:
-
Purified recombinant kinase (e.g., PKA, PKG)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO or water)
-
ATP (γ-32P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or plate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P-ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if this compound induces apoptosis in a cell population.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis of Substrate Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation of specific PKA or PKG substrates within cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies specific for the phosphorylated and total forms of the substrate of interest (e.g., phospho-CREB, phospho-VASP)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Conclusion
This compound is a versatile and potent inhibitor of PKA and PKG, making it an essential tool for researchers investigating cyclic nucleotide-dependent signaling pathways. By understanding its mechanism of action, inhibitory profile, and applying the detailed experimental protocols provided in this guide, scientists can effectively utilize this compound to unravel the complex roles of these kinases in cellular function and disease. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
H-8 Dihydrochloride: A Technical Guide to its Inhibition of cGMP-Dependent Protein Kinase (PKG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-8 dihydrochloride is a widely utilized cell-permeable and reversible protein kinase inhibitor with significant activity against cyclic nucleotide-dependent protein kinases, including cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA). As an ATP-competitive inhibitor, it serves as a valuable tool in elucidating the physiological and pathological roles of these kinases in cellular signaling. This technical guide provides an in-depth overview of this compound, with a core focus on its interaction with PKG. It includes a comprehensive summary of its inhibitory profile, detailed experimental protocols for assessing its activity, and a visual representation of the cGMP-PKG signaling pathway and associated experimental workflows.
Introduction to this compound
This compound, with the chemical name N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a synthetic isoquinolinesulfonamide derivative.[1] Its cell permeability allows it to be used in both in vitro and cellular assays to probe the functions of target kinases.[2][3] The primary mechanism of action for this compound is its reversible and competitive inhibition at the ATP-binding site of its target kinases.[2][4][5]
Chemical Structure:
-
Molecular Formula: C₁₂H₁₅N₃O₂S · 2HCl[1]
Quantitative Inhibitory Profile of this compound
This compound exhibits potent inhibition of PKG and PKA, with moderate activity against other kinases such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial for designing experiments and interpreting results.
| Kinase Target | Inhibition Constant (Ki) (µM) | IC50 (µM) |
| cGMP-dependent Protein Kinase (PKG) | 0.48[6] | - |
| cAMP-dependent Protein Kinase (PKA) | 1.2[6] | - |
| Protein Kinase C (PKC) | 15[6] | - |
| Myosin Light Chain Kinase (MLCK) | 68[6] | - |
| Cyclin C/Cdk8 | - | 47[6] |
| Cyclin H/Cdk7 | - | 6.2[6] |
The cGMP-PKG Signaling Pathway and Inhibition by H-8
The cGMP-PKG signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[3] The pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream substrate proteins on serine and threonine residues.[3]
This compound exerts its effect by competing with ATP for the catalytic subunit of PKG, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.
Experimental Protocols
The following protocols are representative methodologies for assessing the inhibitory effect of this compound on PKG.
In Vitro PKG Kinase Assay (Representative Protocol)
This protocol outlines a non-radioactive, luminescence-based assay to measure the in vitro inhibition of PKG by this compound using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
Objective: To determine the IC50 value of this compound for PKG.
Materials:
-
Recombinant human PKG enzyme
-
PKG substrate peptide
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare serial dilutions of this compound in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a solution of recombinant PKG and substrate peptide in kinase reaction buffer.
-
Prepare the ATP solution in kinase reaction buffer at a concentration that is at or below the Km of PKG for ATP.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[1][4][7]
-
-
Kinase Reaction:
-
To each well of the plate, add the this compound dilutions (or vehicle control).
-
Add the PKG enzyme and substrate peptide solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to ADP produced) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular PKG Activity Assay (Representative Protocol)
This protocol describes a method to assess the ability of this compound to inhibit PKG activity within a cellular context by measuring the phosphorylation of a known PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), using Western blotting.
Objective: To determine the effect of this compound on PKG-mediated VASP phosphorylation in cultured cells.
Materials:
-
Cultured cells known to express PKG (e.g., vascular smooth muscle cells, platelets).
-
Cell culture medium and supplements.
-
This compound.
-
A cGMP analog to stimulate PKG activity (e.g., 8-Bromo-cGMP).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cGMP analog (e.g., 100 µM 8-Bromo-cGMP) for a short period (e.g., 10-15 minutes) to activate PKG.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP using densitometry software.
-
Normalize the phospho-VASP signal to the total VASP signal for each sample.
-
Compare the normalized phospho-VASP levels in H-8-treated cells to the stimulated control to determine the extent of inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of cGMP-dependent protein kinase in various cellular processes. Its ATP-competitive nature and cell permeability make it suitable for a range of in vitro and cellular studies. This guide provides the essential technical information, including its inhibitory profile and representative experimental protocols, to aid researchers in effectively utilizing this compound for their studies on PKG signaling. Careful consideration of its selectivity profile is necessary for the accurate interpretation of experimental results.
References
- 1. promega.com [promega.com]
- 2. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. worldwide.promega.com [worldwide.promega.com]
H-8 Dihydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-8 dihydrochloride is a seminal compound in the field of protein kinase research. As a member of the isoquinolinesulfonamide family of inhibitors, its discovery was a pivotal moment in the development of tools to probe the function of serine/threonine kinases. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies and for those interested in the history of protein kinase inhibitors.
Introduction
This compound, chemically known as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases.[1][2] Its discovery in the early 1980s by a team of Japanese researchers led by Dr. Hiroyoshi Hidaka marked a significant advancement in the ability to pharmacologically dissect cellular signaling pathways.[2] H-8 exhibits potent inhibition of cyclic nucleotide-dependent protein kinases, namely protein kinase A (PKA) and protein kinase G (PKG), with moderate activity against protein kinase C (PKC) and myosin light chain kinase (MLCK).[2] This profile has made it a widely used tool to investigate the physiological roles of these kinases in a multitude of cellular processes.
Discovery and History
The story of this compound begins with the study of naphthalenesulfonamide derivatives as calmodulin antagonists.[2] Hidaka and his colleagues observed that while these compounds inhibited calmodulin, they also affected the activity of several protein kinases at higher concentrations.[2] This led to the hypothesis that modifying the aromatic ring system could shift the selectivity of these compounds away from calmodulin and towards protein kinases.
The pivotal moment came with the replacement of the naphthalene ring with an isoquinoline moiety. This structural change resulted in a new class of compounds, the isoquinolinesulfonamides, which had lost their calmodulin inhibitory activity but retained and, in some cases, gained potent protein kinase inhibitory properties.[2] Through systematic structure-activity relationship (SAR) studies, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, designated H-8, was identified as a particularly potent inhibitor of cyclic nucleotide-dependent protein kinases.[2]
Subsequent research by Hagiwara et al. in 1987 further elucidated the mechanism of action of H-8.[1] Their work demonstrated that H-8 binds directly to the active site of the catalytic subunit of PKA, competing with ATP for binding.[1] This competitive inhibition is a hallmark of the H-series of protein kinase inhibitors and was a key finding in understanding how these small molecules could achieve their inhibitory effects.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride |
| Synonyms | This compound, Protein Kinase Inhibitor H-8 |
| CAS Number | 113276-94-1 |
| Molecular Formula | C₁₂H₁₅N₃O₂S · 2HCl |
| Molecular Weight | 338.3 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and dimethylformamide. |
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[1][2] The isoquinoline ring of H-8 occupies the adenine binding pocket of the kinase, while the sulfonamide group and the ethylamino side chain make additional contacts within the active site. This mode of binding is reversible, allowing for the inhibitor to be washed out of cellular systems.
The selectivity of H-8 is a critical aspect of its utility as a research tool. It displays a clear preference for cyclic nucleotide-dependent protein kinases over other classes of kinases. The available quantitative data on its inhibitory activity is summarized in the table below.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase | Ki (μM) | IC50 (μM) |
| PKA (cAMP-dependent protein kinase) | 1.2[2] | |
| PKG (cGMP-dependent protein kinase) | 0.48[2] | |
| PKC (Protein Kinase C) | 15[2] | |
| MLCK (Myosin Light Chain Kinase) | 68[2] | |
| Cdk7/cyclin H | 6.2 | |
| Cdk8/cyclin C | 47 |
Data compiled from multiple sources. Ki values were determined by Dixon plot analysis, and IC50 values were determined from dose-response curves.
Signaling Pathways Modulated by this compound
This compound is a valuable tool for dissecting signaling pathways that are regulated by PKA, PKG, PKC, and MLCK. Below are diagrams of these pathways, highlighting the point of inhibition by H-8.
Caption: PKA Signaling Pathway Inhibition by H-8.
Caption: PKG Signaling Pathway Inhibition by H-8.
Caption: PKC Signaling Pathway Inhibition by H-8.
Caption: MLCK Signaling Pathway Inhibition by H-8.
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay
This protocol is adapted from the methods described in the original paper by Hidaka et al. (1984).[2]
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Purified protein kinase (PKA, PKG, PKC, or MLCK)
-
Specific peptide or protein substrate for the kinase
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activators (as required for specific kinases, e.g., cAMP for PKA, cGMP for PKG, Ca²⁺/phosphatidylserine/diacylglycerol for PKC, Ca²⁺/calmodulin for MLCK)
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate, and any necessary activators.
-
Add the inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Add the kinase: Add the purified protein kinase to each tube and pre-incubate for 5-10 minutes at 30°C.
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper strip and immediately placing it in a beaker of 75 mM phosphoric acid.
-
Wash the paper: Wash the phosphocellulose paper strips three times with 75 mM phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed paper strips into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Dixon plot analysis with varying substrate concentrations.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell proliferation.
Caption: Workflow for Cell-Based Proliferation (MTT) Assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the H-8 solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest H-8 concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each H-8 concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Synthesis
The synthesis of this compound involves the reaction of 5-isoquinolinesulfonyl chloride with N-methylethylenediamine.
Caption: Synthesis of this compound.
A detailed protocol for the synthesis of the precursor, 5-isoquinolinesulfonyl chloride, can be found in the literature. The subsequent reaction with N-methylethylenediamine is a standard nucleophilic acyl substitution. The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, which improves the compound's solubility and stability.
Conclusion
This compound has a rich history as a foundational tool in protein kinase research. Its discovery opened the door to the pharmacological manipulation of key signaling pathways, enabling countless studies into the roles of PKA, PKG, PKC, and MLCK in cellular function. While more selective inhibitors for these kinases are now available, H-8 remains a valuable compound for certain applications and serves as a classic example of a rationally designed enzyme inhibitor. This technical guide provides the essential information for researchers to effectively utilize this compound in their experiments and to appreciate its historical significance in the field of signal transduction.
References
H-8 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of H-8 dihydrochloride, a pivotal tool in kinase research. This document details its inhibitory effects on key signaling pathways and provides structured data and methodologies for its application in experimental settings.
Chemical Structure and Properties
This compound, with the CAS number 113276-94-1, is an isoquinolinesulfonamide derivative.[1] Its chemical structure is characterized by a naphthalene scaffold, which provides a planar and hydrophobic surface for binding to kinase targets. The presence of a primary amino group, which is formulated as a dihydrochloride salt, confers water solubility to the molecule.[2]
Chemical Name: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride[1]
Molecular Formula: C₁₂H₁₅N₃O₂S·2HCl[2]
Molecular Weight: 338.25 g/mol
Appearance: White to off-white crystalline solid
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 213-215 °C (decomposes) | [2] |
| Solubility | Soluble in DMSO and 100% ethanol (slightly). Water solubility is enhanced by the dihydrochloride salt form. | [3] |
| Storage | Store at -20°C, sealed away from moisture. | [4] |
Mechanism of Action and Kinase Selectivity
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases.[4] It primarily targets cyclic nucleotide-dependent protein kinases, exhibiting potent inhibition of Protein Kinase A (PKA) and Protein Kinase G (PKG). It also demonstrates inhibitory activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK), albeit at higher concentrations.
The inhibitory constants (Ki) of this compound against its primary targets are summarized below:
| Target Kinase | Ki (µM) | Reference |
| Protein Kinase A (PKA) | 1.2 | [1] |
| Protein Kinase G (PKG) | 0.48 | [1] |
| Protein Kinase C (PKC) | 15 | [1] |
| Myosin Light Chain Kinase (MLCK) | 68 | [1] |
Signaling Pathways
This compound is a valuable tool for dissecting the roles of PKA, PKG, PKC, and MLCK in various cellular processes. The following diagrams illustrate the points of inhibition by H-8 within these key signaling pathways.
PKA Signaling Pathway
The PKA signaling cascade is initiated by the binding of cyclic AMP (cAMP), which leads to the activation of the PKA catalytic subunit. Activated PKA then phosphorylates a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. This compound directly inhibits the catalytic activity of PKA.
PKG Signaling Pathway
Similar to the PKA pathway, the PKG signaling cascade is activated by its corresponding cyclic nucleotide, cGMP. PKG plays a crucial role in smooth muscle relaxation, platelet aggregation, and other physiological processes. This compound effectively inhibits the kinase activity of PKG.
PKC Signaling Pathway
The activation of Protein Kinase C (PKC) is more complex, often involving diacylglycerol (DAG) and intracellular calcium. PKC isoforms are involved in a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis. This compound can inhibit PKC, although with a lower potency compared to PKA and PKG.
MLCK Signaling Pathway
Myosin Light Chain Kinase (MLCK) is a calcium/calmodulin-dependent protein kinase that plays a central role in smooth muscle contraction by phosphorylating the regulatory light chain of myosin II. This compound is a known inhibitor of MLCK.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. Specific parameters may require optimization based on the kinase, substrate, and assay platform used.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescent kinase assay that measures ATP consumption.
Objective: To determine the IC₅₀ value of this compound against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., PKA, PKG, PKC, or MLCK)
-
Specific peptide substrate for the target kinase
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay System (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase assay buffer
-
This compound at various concentrations (include a vehicle control).
-
Target kinase solution.
-
-
Initiation of Reaction: Add a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assay for PKA Inhibition (CRE-Luciferase Reporter Assay)
This protocol utilizes a reporter gene assay to measure the inhibition of the PKA signaling pathway in living cells.
Objective: To assess the ability of this compound to inhibit PKA-mediated gene transcription.
Materials:
-
Cells stably or transiently transfected with a CRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound.
-
Forskolin (or other adenylyl cyclase activator).
-
Luciferase assay reagent.
-
White, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the CRE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.
-
Pathway Stimulation: Stimulate the PKA pathway by adding forskolin to the wells. Incubate for an additional 4-6 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent inhibition of forskolin-stimulated luciferase activity for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of a kinase inhibitor like this compound.
This guide serves as a foundational resource for the application of this compound in kinase research. For specific experimental designs, further consultation of peer-reviewed literature is recommended.
References
An In-depth Technical Guide to the Cell Permeability of H-8 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of H-8 dihydrochloride, focusing on its cell permeability, mechanism of action as a protein kinase inhibitor, and the experimental protocols used to assess these characteristics.
Introduction
This compound is an isoquinolinesulfonamide derivative widely recognized in cell biology and pharmacology as a cell-permeable and reversible protein kinase inhibitor.[1][2] It competitively binds to the ATP-binding site of several serine/threonine kinases, making it a valuable tool for dissecting a variety of cellular signaling pathways.[1][3] Its ability to cross the cell membrane is fundamental to its utility as a research chemical, allowing for the study of kinase function in intact cellular systems. This guide will detail the known properties of this compound, its inhibitory profile, and the methodologies for evaluating its cellular uptake.
Physicochemical and Inhibitory Properties
The cell permeability of a compound is influenced by its physicochemical characteristics. This compound's properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, dihydrochloride | [2][3] |
| Synonyms | Protein Kinase Inhibitor H-8 | [2][3] |
| Molecular Formula | C₁₂H₁₅N₃O₂S · 2HCl | [2][3] |
| Molecular Weight | 338.3 g/mol | [2][3] |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [3] |
| Purity | ≥98% |[4] |
H-8 is a potent inhibitor of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), and shows moderate activity against other kinases.[3][4]
Table 2: Kinase Inhibitory Profile of H-8
| Target Kinase | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
|---|---|---|
| Protein Kinase G (PKG) | Kᵢ = 0.48 µM | [3][4] |
| Protein Kinase A (PKA) | Kᵢ = 1.2 µM | [3][4] |
| Cyclin H/Cdk7 | IC₅₀ = 6.2 µM | [3] |
| Protein Kinase C (PKC) | Kᵢ = 15 µM | [3][4] |
| Cyclin C/Cdk8 | IC₅₀ = 47 µM | [3] |
| Myosin Light Chain Kinase (MLCK) | Kᵢ = 68 µM |[3][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effects by competing with ATP for the kinase's active binding site. This prevents the phosphorylation of target substrate proteins, thereby blocking downstream signaling events.
References
H-8 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that acts as a reversible, ATP-competitive inhibitor of several protein kinases. It is a valuable tool for studying signal transduction pathways mediated by these enzymes. This document provides an in-depth technical guide on the core mechanism of this compound, focusing on its ATP-competitive inhibition. It includes a compilation of its inhibitory constants, a detailed, generalized experimental protocol for assessing its activity, and visual representations of its mechanism and relevant signaling pathways.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site on the catalytic domain of protein kinases.[1][2] Structurally, H-8 mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase. By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransferase reaction, thereby inhibiting the phosphorylation of substrate proteins. This competitive and reversible mode of action makes H-8 a useful tool for dissecting the roles of specific kinases in cellular processes.
The isoquinolinesulfonamide group is a key feature of H-8 and related inhibitors, contributing to their interaction with the kinase active site.[3] The specificity of H-8 for different kinases is determined by the unique amino acid residues that line the ATP-binding pocket of each enzyme, which can influence the binding affinity of the inhibitor.
Quantitative Inhibitory Activity
The potency of this compound against various protein kinases is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[4] The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.
The following tables summarize the reported inhibitory data for this compound against a panel of protein kinases.
Table 1: Inhibition Constants (Ki) of this compound for Various Protein Kinases
| Kinase | Ki (µM) |
| Protein Kinase A (PKA) | 1.2[3] |
| cGMP-dependent Protein Kinase (PKG) | 0.48[3] |
| Protein Kinase C (PKC) | 15[3] |
| Myosin Light Chain Kinase (MLCK) | 68[3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Kinase | IC50 (µM) |
| Cyclin H/Cdk7 | 6.2[3] |
| Cyclin C/Cdk8 | 47[3] |
Table 3: Kinase Selectivity Profile of this compound at 10 µM
This table presents the percentage of remaining kinase activity in the presence of 10 µM this compound, providing a broader view of its selectivity. Data is sourced from the International Centre for Kinase Profiling.[5]
| Kinase | % Activity Remaining |
| PRK2 | 7 |
| ROCK 2 | 13 |
| RSK1 | 18 |
| AMPK | 19 |
| PKA | 22 |
| MELK | 23 |
| MSK1 | 32 |
| DYRK3 | 34 |
| PKD1 | 39 |
| RSK2 | 39 |
| PKB alpha | 40 |
| BRSK2 | 42 |
| GSK3 beta | 42 |
| S6K1 | 46 |
| MST2 | 51 |
| CDK2-Cyclin A | 52 |
| PHK | 54 |
| PKC alpha | 54 |
| PKB beta | 59 |
| PKC zeta | 61 |
| MNK1 | 63 |
| PRAK | 63 |
| PIM3 | 65 |
| MKK1 | 67 |
| SGK1 | 70 |
| MARK3 | 71 |
| Aurora C | 72 |
| Lck | 72 |
| CSK | 75 |
| CAMKK beta | 76 |
| CHK1 | 77 |
| PLK1 | 77 |
| Aurora B | 79 |
| MNK2 | 79 |
| SmMLCK | 79 |
| PIM1 | 79 |
| CAMKK alpha | 80 |
| PAK5 | 80 |
| p38 delta MAPK | 82 |
| CK2 | 83 |
| PDK1 | 84 |
| NEK6 | 85 |
| CK1 delta | 86 |
| ERK1 | 87 |
| ERK8 | 87 |
| IKK beta | 88 |
| JNK2 | 88 |
| DYRK1A | 90 |
| PAK6 | 91 |
| JNK1 | 92 |
| MAPKAP-K3 | 92 |
| PAK4 | 92 |
| NEK2a | 94 |
| Src | 94 |
| SRPK1 | 94 |
| DYRK2 | 95 |
| ERK2 | 95 |
| CAMK1 | 98 |
| HIPK3 | 98 |
| HIPK2 | 101 |
| p38 gamma MAPK | 103 |
| NEK7 | 104 |
| JNK3 | 107 |
| p38 beta MAPK | 108 |
| PIM2 | 111 |
| CHK2 | 114 |
| p38 alpha MAPK | 114 |
| MAPKAP-K2 | 115 |
| EF2K | 119 |
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of this compound against a target protein kinase. This protocol is based on standard kinase assay methodologies and should be optimized for the specific kinase and substrate being investigated.[6][7][8]
3.1. Materials
-
Purified, active protein kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (stock solution in DMSO or water)
-
ATP (stock solution)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or fluorescently labeled ATP analog for detection
-
Phosphocellulose paper or other capture method for radiolabeling, or appropriate detection reagents for non-radioactive methods (e.g., ADP-Glo™, HTRF®)[9]
-
Stop solution (e.g., 75 mM phosphoric acid or EDTA)
-
Scintillation counter or fluorescence plate reader
3.2. Assay Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the kinase reaction buffer. A typical starting range would be from 100 µM down to 1 nM. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Kinase reaction buffer
-
This compound dilutions or vehicle
-
Substrate solution
-
Kinase solution
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radiometric method) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[4]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays: Follow the manufacturer's instructions for the specific detection kit being used (e.g., measure luminescence for ADP-Glo™ or fluorescence for HTRF®).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
4.1. Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of this compound in inhibiting a protein kinase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Inhibitor | H-8, Dihydrochloride | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Kinase Selectivity Profile of H-8 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative known primarily as a competitive inhibitor of cyclic nucleotide-dependent protein kinases. Its ability to target the ATP-binding site of these enzymes has made it a valuable tool in dissecting cellular signaling pathways. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies for its characterization, and visualizations of relevant signaling pathways and workflows.
Kinase Selectivity Profile
The inhibitory activity of this compound has been characterized against a range of protein kinases. The following table summarizes the available quantitative data, primarily presenting inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency.
| Kinase Target | Ki (µM) | IC50 (µM) | Kinase Family |
| Protein Kinase A (PKA) | 1.2 | - | AGC |
| Protein Kinase G (PKG) | 0.48 | - | AGC |
| Protein Kinase C (PKC) | 15 | - | AGC |
| Myosin Light Chain Kinase (MLCK) | 68 | - | CAMK |
| Cyclin C/Cdk8 | - | 47 | CMGC |
| Cyclin H/Cdk7 | - | 6.2 | CMGC |
Data compiled from publicly available sources.
Experimental Protocols
The determination of the kinase selectivity profile of an inhibitor like this compound is crucial for understanding its biological effects. Below is a detailed, generalized protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor. This protocol is based on a luminescence-based ADP detection method, a common and robust method for measuring kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials and Reagents:
-
This compound
-
Purified, active protein kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibitor profiling.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in the kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended to generate a comprehensive dose-response curve. Also, prepare a vehicle control (DMSO or water, depending on the solvent for H-8).
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The concentration of the kinase and substrate should be optimized for each assay to ensure the reaction is in the linear range.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Signal Detection (using ADP-Glo™ Assay as an example):
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced into a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The raw luminescence data is proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
-
Signaling Pathway Analysis
This compound is a known inhibitor of the Protein Kinase A (PKA) signaling pathway. PKA is a key regulator of numerous cellular processes, and its activity is primarily controlled by the second messenger cyclic AMP (cAMP).
Caption: The PKA signaling pathway and the inhibitory action of H-8.
Pathway Description:
-
Signal Reception: An extracellular signal, such as a hormone or neurotransmitter, binds to a G protein-coupled receptor (GPCR) on the cell surface.
-
G Protein Activation: This binding activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.
-
Substrate Phosphorylation: The active PKA catalytic subunits can then phosphorylate various downstream targets in the cytoplasm and nucleus. A key nuclear target is the CREB (cAMP response element-binding) protein, which, when phosphorylated, regulates the transcription of target genes.
-
Inhibition by this compound: this compound acts as an ATP-competitive inhibitor of the PKA catalytic subunit, preventing it from phosphorylating its substrates and thereby blocking downstream signaling events.
The inhibition of other kinases such as PKC and CDKs by this compound, albeit at higher concentrations, suggests that this compound may have broader effects on cell signaling, potentially impacting pathways involved in cell proliferation, differentiation, and apoptosis. Further investigation into the cellular consequences of inhibiting these other kinases is warranted to fully elucidate the pharmacological profile of this compound.
H-8 Dihydrochloride: A Technical Guide to its Effects on Cyclic AMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that functions as a reversible, ATP-competitive inhibitor of several protein kinases. It is a valuable tool for researchers studying cellular signaling pathways, particularly the cyclic AMP (cAMP) cascade. This technical guide provides an in-depth overview of the effects of this compound on cAMP signaling, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
The primary mechanism by which this compound affects cAMP signaling is through its potent inhibition of cAMP-dependent Protein Kinase (PKA).[1] In the canonical cAMP pathway, extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. This rise in intracellular cAMP concentration activates PKA by binding to its regulatory subunits, causing the release and activation of the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream target proteins, modulating a wide array of cellular processes. This compound competitively binds to the ATP-binding site of the PKA catalytic subunit, preventing the transfer of phosphate to its substrates and thereby blocking downstream signaling events.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against several protein kinases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of an inhibitor.
| Kinase | Inhibition Constant (Ki) | Reference |
| Protein Kinase A (PKA) | 1.2 µM | [2] |
| Protein Kinase G (PKG) | 0.48 µM | [2] |
| Protein Kinase C (PKC) | 15 µM | [2] |
| Myosin Light Chain Kinase (MLCK) | 68 µM | [2] |
Kinase Selectivity Profile
To further characterize the specificity of this compound, its inhibitory activity has been assessed against a broader panel of kinases. The following table summarizes the percentage of remaining kinase activity in the presence of 10 µM this compound.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| AMPK | 19 | CHK1 | 77 | MST2 | 51 |
| Aurora B | 79 | CHK2 | 114 | NEK2a | 94 |
| Aurora C | 72 | CK1 delta | 86 | NEK6 | 85 |
| BRSK2 | 42 | CK2 | 83 | NEK7 | 104 |
| CAMK1 | 98 | CSK | 75 | PAK4 | 92 |
| CAMKK alpha | 80 | DYRK1A | 90 | PAK5 | 80 |
| CAMKK beta | 76 | DYRK2 | 95 | PAK6 | 91 |
| CDK2-Cyclin A | 52 | DYRK3 | 34 | PDK1 | 84 |
| EF2K | 119 | ERK1 | 87 | PHK | 54 |
| ERK2 | 95 | ERK8 | 87 | PIM1 | 79 |
| GSK3 beta | 42 | HIPK2 | 101 | PIM2 | 111 |
| IKK beta | 88 | HIPK3 | 98 | PIM3 | 65 |
| JNK1 | 92 | JNK2 | 88 | PKA | 22 |
| JNK3 | 107 | JNK3 | 107 | PKB alpha | 40 |
| Lck | 72 | MAPKAP-K2 | 115 | PKB beta | 59 |
| MARK3 | 71 | MAPKAP-K3 | 92 | PKC alpha | 54 |
| MELK | 23 | MKK1 | 67 | PKC zeta | 61 |
| MNK1 | 63 | MNK2 | 79 | PKD1 | 39 |
| MSK1 | 32 | p38 alpha MAPK | 114 | PLK1 | 77 |
| p38 beta MAPK | 108 | p38 delta MAPK | 82 | PRAK | 63 |
| p38 gamma MAPK | 103 | PRK2 | 7 | ROCK 2 | 13 |
| RSK1 | 18 | RSK2 | 39 | S6K1 | 46 |
| SGK1 | 70 | SmMLCK | 79 | Src | 94 |
| SRPK1 | 94 |
Data from the International Centre for Kinase Profiling.[3]
Signaling Pathway Diagrams
Caption: The cAMP signaling pathway and the inhibitory action of this compound on Protein Kinase A (PKA).
Experimental Protocols
In Vitro PKA Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PKA activity kits.
Materials:
-
Purified active PKA
-
PKA substrate-coated microtiter plate
-
This compound stock solution
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG:HRP Conjugate
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer.
-
Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.
-
Add 40 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of purified active PKA to each well (except for the blank).
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for up to 90 minutes at 30°C.
-
Stop the reaction by emptying the contents of each well.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of diluted Anti-Rabbit IgG:HRP Conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 60 µL of TMB Substrate to each well and incubate at room temperature for 30-60 minutes, or until sufficient color develops.
-
Add 20 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
Cell-Based cAMP Measurement (ELISA)
This protocol provides a general procedure for measuring intracellular cAMP levels in cultured cells treated with this compound.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution
-
Forskolin (or other adenylyl cyclase activator)
-
Cell Lysis Buffer
-
cAMP ELISA Kit (including anti-cAMP antibody-coated plate, HRP-cAMP conjugate, standards, and substrates)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired pre-incubation time.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. Incubate for the recommended time (e.g., 15 minutes).
-
Aspirate the medium and lyse the cells by adding 100 µL of Cell Lysis Buffer to each well. Incubate for 10 minutes at room temperature.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Add 75 µL of cell lysate or cAMP standards to the wells of the anti-cAMP antibody-coated plate. b. Add 25 µL of HRP-cAMP conjugate to each well. c. Incubate for 3 hours at room temperature with gentle shaking. d. Wash the wells four times with the provided wash buffer. e. Add the substrate solution and incubate until color develops. f. Add the stop solution.
-
Read the absorbance at 450 nm.[5] The amount of cAMP in the samples is inversely proportional to the signal.
Experimental and Logical Workflows
Caption: A typical experimental workflow for investigating the effects of this compound on cAMP signaling.
Caption: Logical flow of the inhibitory effect of this compound on the cAMP signaling pathway.
Conclusion
This compound is a potent inhibitor of PKA and PKG, making it a valuable pharmacological tool for dissecting the roles of these kinases in the cAMP and cGMP signaling pathways. Its cell permeability allows for its use in both in vitro and cell-based assays. Researchers utilizing this compound should be mindful of its off-target effects on other kinases, particularly at higher concentrations, and include appropriate controls in their experimental designs. The provided protocols and workflows offer a foundation for investigating the intricate effects of this compound on cyclic AMP-mediated cellular processes.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Inhibitor | H-8, Dihydrochloride | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. abcam.cn [abcam.cn]
H-8 Dihydrochloride: A Technical Guide to its Role in Cellular Signaling
Abstract
H-8 dihydrochloride, a cell-permeable isoquinolinesulfonamide derivative, is a classical research tool used to investigate cellular signaling pathways.[1] It functions as a reversible and ATP-competitive inhibitor of several protein kinases, exhibiting particular potency against cyclic nucleotide-dependent protein kinases.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against key kinases, and its impact on major signaling cascades. Detailed experimental protocols and pathway visualizations are included to support researchers, scientists, and drug development professionals in leveraging this compound for the elucidation of signal transduction mechanisms.
Introduction
This compound, chemically known as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a synthetic, water-soluble compound widely employed in cell biology and pharmacology.[][5][6] As a member of the isoquinolinesulfonamide family of kinase inhibitors, it has been instrumental in dissecting the roles of Protein Kinase A (PKA) and Protein Kinase G (PKG) in a multitude of cellular processes.[1][] Its ability to permeate cell membranes allows for its use in both in vitro and cell-based assays to probe kinase function in apoptosis, cell cycle regulation, and smooth muscle physiology.[]
Mechanism of Action
The primary mechanism of action for this compound is its function as a reversible, ATP-competitive inhibitor.[2][3] It directly competes with adenosine triphosphate (ATP) for binding to the catalytic domain of target kinases.[1] By occupying the ATP-binding pocket, H-8 prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the phosphorylation event and inhibiting the downstream signaling cascade. The isoquinoline ring structure is a key feature that facilitates this interaction with the kinase active site.[1]
Quantitative Inhibitory Profile
The efficacy and selectivity of a kinase inhibitor are defined by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). This compound is a potent inhibitor of PKA and PKG, with moderate activity against other kinases such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1][][7] It also affects kinases involved in transcription, such as Cyclin-dependent kinase 7 (Cdk7) and Cdk8.[1][7]
| Kinase Target | Inhibitory Constant (Ki) | IC50 Value | Reference(s) |
| cyclic GMP-dependent Protein Kinase (PKG) | 0.48 µM | - | [1][][7] |
| cyclic AMP-dependent Protein Kinase (PKA) | 1.2 µM | - | [1][][7] |
| Protein Kinase C (PKC) | 15 µM | - | [1][][7] |
| Myosin Light Chain Kinase (MLCK) | 68 µM | - | [1][][7] |
| Cyclin H/Cdk7/p36 CTD Kinase | - | 6.2 µM | [1][7] |
| Cyclin C/Cdk8 CTD Kinase | - | 47 µM | [1][7] |
Core Signaling Pathways Modulated by this compound
The cAMP/PKA Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous system for transducing extracellular signals. Upon ligand binding to G-protein coupled receptors (GPCRs), adenylyl cyclase is activated, converting ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These subunits then phosphorylate numerous downstream targets. H-8 directly inhibits these catalytic subunits, providing a powerful tool to block this pathway and study its physiological consequences.[]
The cGMP/PKG Signaling Pathway
Similar to the cAMP pathway, the cyclic GMP (cGMP) pathway is critical for processes like smooth muscle relaxation and phototransduction. Signals such as nitric oxide (NO) can activate soluble guanylate cyclase (sGC), which synthesizes cGMP from GTP. cGMP subsequently activates PKG, which phosphorylates targets that often lead to reduced intracellular calcium levels and vasodilation. H-8 is a more potent inhibitor of PKG than PKA, making it particularly useful for studying cGMP-mediated events.[1][7]
Experimental Protocols and Methodologies
Preparation of this compound Stock Solutions
Accurate and consistent preparation of inhibitor stock solutions is crucial for reproducible experimental results.
-
Determine Required Concentration: Decide on the final working concentrations needed for the experiment to calculate the required stock concentration (typically 1-10 mM).
-
Weigh Compound: Carefully weigh the this compound powder (MW: 338.25 g/mol ) in a sterile microfuge tube.
-
Solubilization: Add the appropriate volume of a suitable solvent. H-8 is soluble in DMSO (≥ 20.83 mg/mL), DMF (20 mg/mL), and PBS (pH 7.2, 10 mg/mL).[1][2][3] For cell culture, sterile DMSO is preferred. Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of H-8 against a target kinase.
-
Prepare Reaction Buffer: A typical kinase buffer contains Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Set Up Reactions: In a microplate, combine the reaction buffer, the specific kinase, a suitable substrate (e.g., histone H1 for PKA), and varying concentrations of this compound (or vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP. Often, [γ-³²P]ATP is used to allow for the detection of substrate phosphorylation.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Detection and Analysis: Separate the reaction products using SDS-PAGE and visualize the phosphorylated substrate via autoradiography, or spot the reaction mixture onto phosphocellulose paper and quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition at each H-8 concentration to determine the IC50 value.
Western Blot Analysis of PKA Activity in Cultured Cells
This method assesses the effect of H-8 on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in a cellular context.
-
Cell Culture and Plating: Plate cells (e.g., SKNMC cells) at an appropriate density and allow them to adhere overnight.[8]
-
Serum Starvation: If necessary, starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle control) for 30-60 minutes.
-
Stimulation: Stimulate the cells with a PKA activator, such as Forskolin (e.g., 30 µM for 10 minutes), to induce PKA-mediated phosphorylation.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target substrate (e.g., Phospho-CREB Ser133). Subsequently, probe with a primary antibody for the total protein as a loading control (e.g., Total CREB).[8]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the relative change in phosphorylation.
Conclusion
This compound remains a valuable chemical probe for studying cellular signaling. Its potent, ATP-competitive inhibition of PKA and PKG allows for the targeted disruption of cyclic nucleotide-dependent pathways. However, researchers must remain cognizant of its moderate inhibitory effects on other kinases, such as PKC and MLCK, and select concentrations that maximize specificity for the intended target. When used with appropriate controls, H-8 is an effective tool for elucidating the complex roles of protein kinases in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 5. H-8, Dihydrochloride - H-8, Dihydrochloride [b2b.sigmaaldrich.com]
- 6. N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride | C12H17Cl2N3O2S | CID 150584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. interpriseusa.com [interpriseusa.com]
- 8. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
Methodological & Application
H-8 Dihydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-8 dihydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases. It exhibits potent inhibition of Protein Kinase A (PKA) and Protein Kinase G (PKG), with moderate activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and cell-based assays to study cellular signaling pathways.
Introduction
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including metabolism, cell growth, differentiation, and apoptosis. The dysregulation of kinase activity is frequently implicated in various diseases, most notably cancer. This compound, an isoquinolinesulfonamide derivative, serves as a valuable tool for researchers to investigate the roles of specific kinases in these processes. Its ability to permeate cell membranes allows for its use in both biochemical and cell-based experimental settings. Understanding the precise inhibitory profile and having access to robust experimental protocols are essential for the effective application of this compound in research and drug development.
Data Presentation
Kinase Inhibitory Profile of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases. This data is essential for determining the appropriate concentrations for specific and effective inhibition in experimental setups.
| Kinase | Ki (µM) | IC50 (µM) |
| Protein Kinase A (PKA) | 1.2[1][2] | - |
| Protein Kinase G (PKG) | 0.48[1][2] | - |
| Protein Kinase C (PKC) | 15[1][2] | - |
| Myosin Light Chain Kinase (MLCK) | 68[1][2] | - |
| Cyclin H/Cdk7 | - | 6.2 |
| Cyclin C/Cdk8 | - | 47 |
Signaling Pathway
This compound primarily targets the cAMP-dependent (PKA) and cGMP-dependent (PKG) signaling pathways. These pathways are activated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. Upon activation, these kinases phosphorylate a multitude of downstream substrate proteins, thereby regulating a wide range of cellular functions. H-8, being an ATP-competitive inhibitor, binds to the ATP-binding pocket of these kinases, preventing the transfer of a phosphate group to their substrates and thus blocking downstream signaling.
Caption: Inhibition of PKA/PKG signaling by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is prepared for serial dilution to the desired working concentrations for various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 338.25 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based method to determine the inhibitory effect of this compound on PKA activity.
Caption: Workflow for an in vitro PKA kinase assay.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide) coated 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Phospho-PKA substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Add 25 µL of the diluted this compound or vehicle control to the appropriate wells of the PKA substrate-coated plate.
-
Add 25 µL of diluted recombinant PKA enzyme to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the diluted phospho-PKA substrate primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stop the color development by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular PKA Activity Assessment by Western Blot
This protocol assesses the inhibitory effect of this compound on PKA activity in cultured cells by measuring the phosphorylation status of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cultured cells (e.g., HeLa, PC12)
-
This compound stock solution (10 mM in DMSO)
-
PKA activator (e.g., Forskolin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-CREB antibody to normalize for protein loading.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 1 µM to 200 µM) or DMSO vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol assesses the ability of this compound to induce apoptosis in cultured cells.
Materials:
-
Cultured cells
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
This compound is a versatile and potent inhibitor of PKA and PKG, making it an invaluable tool for dissecting the roles of these kinases in various cellular processes. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful consideration of the inhibitor's specificity and the use of appropriate controls are paramount for obtaining reliable and interpretable results.
References
Application Notes and Protocols for H-8 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases.[1][2][3] It is a valuable tool for studying cellular signaling pathways regulated by protein kinase A (PKA) and protein kinase G (PKG).[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate preparation of solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| Synonyms | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride | |
| CAS Number | 113276-94-1 | [1][2] |
| Molecular Formula | C₁₂H₁₅N₃O₂S·2HCl | [] |
| Molecular Weight | 338.25 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
Solubility
The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions of desired concentrations. As a dihydrochloride salt, it exhibits improved solubility in aqueous solutions.[1][]
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | [3] May require warming to 37°C or ultrasonication to fully dissolve.[2][3] |
| Water | Soluble | [] |
| Ethanol | Soluble | [5] |
| Dimethylformamide (DMF) | 20 mg/mL | [3] |
Mechanism of Action: Inhibition of PKA and PKG Signaling
This compound exerts its biological effects by inhibiting the activity of PKA and PKG.[1] These kinases are key components of intracellular signaling cascades that are activated by second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively.
PKA Signaling Pathway
The PKA signaling pathway is initiated by the binding of extracellular ligands (e.g., hormones, neurotransmitters) to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP.[6][7][8] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[7][8] These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, thereby regulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation.[6][8][9]
Figure 1. PKA Signaling Pathway and Inhibition by this compound.
PKG Signaling Pathway
The cGMP-PKG signaling pathway is typically activated by nitric oxide (NO) or natriuretic peptides.[10][11][12] NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, while natriuretic peptides bind to particulate guanylate cyclase (pGC) to generate cGMP.[10][12] cGMP then activates PKG, which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.[11][13]
Figure 2. PKG Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS).[14] Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[15][16]
-
Handling: Avoid direct contact with the skin, eyes, and mucous membranes.[15] Do not inhale the powder.[14] Handle in a well-ventilated area or a chemical fume hood.[15]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Flush eyes with water for at least 15 minutes.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14][15]
-
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 338.25 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 338.25 g/mol = 0.0033825 g = 3.38 mg
-
-
-
Weigh the powder:
-
Carefully weigh out 3.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous or newly opened DMSO to the tube containing the powder.
-
-
Dissolve the compound:
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Figure 3. Workflow for Preparing this compound Stock Solution.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Important Considerations:
-
Hygroscopic Nature: this compound is hygroscopic. Store the solid powder and stock solutions in tightly sealed containers, away from moisture.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[2]
-
Light Sensitivity: Protect the solid compound and its solutions from light.
Quality Control
To ensure the reliability of your experimental results, it is good practice to perform quality control checks on your stock solution. This can include:
-
Visual Inspection: The stock solution should be a clear, colorless to pale yellow liquid, free of any precipitation or particulate matter.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC-UV.
-
Functional Assay: The inhibitory activity of the prepared stock solution can be confirmed in a relevant in vitro kinase assay.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their studies on PKA and PKG signaling pathways.
References
- 1. Buy this compound | 113276-94-1 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 5. Histamine dihydrochloride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. cusabio.com [cusabio.com]
- 11. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]
- 12. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 13. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: H-8 Dihydrochloride Solubility and Use in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that functions as a competitive inhibitor of the ATP-binding site of protein kinase A (PKA) and, to a lesser extent, other kinases such as protein kinase G (PKG) and protein kinase C (PKC).[1] Its utility in studying cyclic nucleotide-dependent signaling pathways makes it a valuable tool in cellular biology, neurobiology, and cancer research.[1] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO), protocols for its preparation and use in cell-based assays, and an overview of the PKA signaling pathway it inhibits.
Physicochemical and Solubility Data
This compound is typically supplied as a white to off-white solid.[] For experimental use, it is crucial to prepare a stock solution in a suitable solvent. DMSO is a commonly used solvent for this compound due to its high solubilizing capacity for organic molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅N₃O₂S · 2HCl | [][3] |
| Molecular Weight | 338.25 g/mol | [1][3] |
| CAS Number | 113276-91-1 | [3] |
| Appearance | White to off-white solid | [] |
| Solubility in DMSO | 20.83 mg/mL (61.58 mM); may require sonication and warming to 60°C. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [1] |
| ≤20 mg/mL | ||
| Storage Conditions | Powder: Store at -20°C for long-term storage. In DMSO: Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway
This compound primarily targets the Protein Kinase A (PKA) signaling pathway. This pathway is a crucial mediator of signal transduction downstream of G-protein-coupled receptors (GPCRs) and plays a key role in regulating a multitude of cellular processes, including gene transcription, metabolism, and cell proliferation.
The canonical PKA pathway is initiated by the binding of a ligand (e.g., a hormone) to a GPCR, which activates an associated G protein. The G protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, binding to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change that leads to the dissociation and activation of the catalytic subunits. The active catalytic subunits are then free to phosphorylate serine and threonine residues on various substrate proteins, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating their activity. This compound exerts its inhibitory effect by competing with ATP for the binding site on the PKA catalytic subunits, thus preventing the phosphorylation of downstream targets.
Caption: The PKA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 338.25 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 338.25 g/mol x 1000 mg/g = 6.765 mg
-
-
Weigh the compound: Carefully weigh out 6.765 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, the following steps can be taken:
-
Warming: Gently warm the solution in a water bath or on a heat block at a temperature up to 60°C for short periods.
-
Sonication: Place the tube in a sonicator bath for several minutes to aid dissolution.
-
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Protocol for PKA Inhibition in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to inhibit PKA activity, followed by analysis of a downstream target, such as the phosphorylation of CREB.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
PKA activator (e.g., Forskolin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies for Western blotting (e.g., anti-phospho-CREB, anti-total-CREB, and appropriate secondary antibodies)
Experimental Workflow:
Caption: A general workflow for a cell-based PKA inhibition assay.
Procedure:
-
Cell Seeding: Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Preparation of Working Solutions:
-
Dilute the 20 mM this compound stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Inhibitor Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for a predetermined period (e.g., 30-60 minutes) to allow for inhibitor uptake and target engagement.
-
-
PKA Activation (Optional):
-
To observe the inhibitory effect of this compound, it is often necessary to stimulate the PKA pathway.
-
Following the pre-treatment with H-8, add a PKA activator such as Forskolin to the culture medium at a predetermined concentration and for a short duration (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well or flask.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a suitable method like the BCA assay.
-
-
Downstream Analysis (e.g., Western Blotting):
-
Normalize the protein concentrations of all samples.
-
Analyze the phosphorylation status of PKA substrates, such as CREB at Ser133, by Western blotting using phospho-specific and total protein antibodies. A decrease in the ratio of phosphorylated CREB to total CREB in this compound-treated samples compared to the stimulated control would indicate successful PKA inhibition.
-
Conclusion
This compound is a valuable research tool for investigating PKA-mediated signaling events. Its solubility in DMSO allows for the convenient preparation of stock solutions for use in a variety of in vitro and cell-based assays. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs to dissect the roles of PKA in their biological systems of interest. As with any kinase inhibitor, it is essential to perform appropriate dose-response and control experiments to ensure the specificity and validity of the results.
References
Application Notes: Using H-8 Dihydrochloride in Western Blot Analysis
Introduction
H-8 dihydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of cyclic AMP (cAMP)-dependent protein kinase (PKA) and cyclic GMP (cGMP)-dependent protein kinase (PKG).[1][2] Its ability to enter living cells and inhibit specific kinase activity makes it a valuable tool for dissecting cellular signaling pathways. In Western blot analysis, this compound is primarily used to investigate the role of PKA and PKG in specific phosphorylation events. By treating cells with this compound and observing the change in the phosphorylation state of a target protein, researchers can determine if that protein is a downstream substrate of these kinases.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PKA and PKG. This prevents the transfer of a phosphate group from ATP to the serine or threonine residues of substrate proteins, thereby inhibiting their phosphorylation and subsequent activation or deactivation. The inhibition of PKA disrupts the cAMP signaling pathway, which is initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of cAMP by adenylyl cyclase.
Caption: The cAMP/PKA signaling pathway and the inhibitory action of this compound.
Protocol: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol provides a method for determining if a target protein's phosphorylation is dependent on PKA activity using this compound.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line, complete culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Inhibitor: this compound (CAS: 113276-94-1), Dimethyl sulfoxide (DMSO) for stock solution.
-
PKA Activator (Optional): Forskolin or 8-Bromo-cAMP.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Laemmli sample buffer.
-
Western Blot: PVDF or nitrocellulose membrane, transfer buffer, Tris-buffered saline with Tween-20 (TBST).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
-
Antibodies:
-
Primary antibody specific to the phosphorylated form of the target protein.
-
Primary antibody for the total form of the target protein (for normalization).
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
II. Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels.[3]
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO (vehicle control) for 1-2 hours.
-
(Optional) Stimulate cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce robust phosphorylation of PKA substrates. Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place culture plates on ice and wash cells once with ice-cold PBS.[3]
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 5x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[5]
-
-
Stripping and Re-probing (for Normalization):
-
To normalize for protein loading, the same membrane can be stripped of the phospho-antibody and re-probed for the total target protein and/or a loading control like GAPDH.
-
Caption: Standard workflow for Western blot analysis using a kinase inhibitor.
Data Presentation
Quantitative analysis of Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the band for the phosphorylated protein should be normalized to the intensity of the total protein or a loading control. The results can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Target Protein Phosphorylation
| Treatment Group | H-8 [µM] | Stimulant | Phospho-Protein Intensity (Normalized) | Fold Change vs. Stimulated Control |
| Untreated Control | 0 | - | Value | Value |
| Vehicle Control | 0 (DMSO) | + | Value | 1.0 |
| H-8 Treatment 1 | 10 | + | Value | Value |
| H-8 Treatment 2 | 25 | + | Value | Value |
| H-8 Treatment 3 | 50 | + | Value | Value |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Important Considerations
-
Specificity: While H-8 is a known PKA/PKG inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. A similar inhibitor, H89, has been shown to inhibit other basophilic kinases.[6] It is crucial to use the lowest effective concentration and consider complementary experiments (e.g., using siRNA to knock down PKA) to confirm findings.
-
Phosphatase Inhibitors: The phosphorylation state of proteins is a dynamic balance between kinase and phosphatase activity. It is critical to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation of your target protein during sample preparation.
-
Blocking Agent: When detecting phosphoproteins, use BSA as the blocking agent instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can cause high background noise.
-
Antibody Validation: Ensure the phospho-specific antibody has been validated for specificity and does not cross-react with the non-phosphorylated form of the protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Nitrogen Heterocycle–Hydroxamic Acid Conjugates Demonstrating Potent Anti-Acute Lymphoblastic Leukemia Activity: Induction of Endogenous Apoptosis and G0/G1 Arrest via Regulation of Histone H3 Acetylation and AKT Phosphorylation in Jurkat Cells [mdpi.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
H-8 Dihydrochloride for Immunoprecipitation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases. It is a valuable tool for studying signal transduction pathways, particularly those mediated by cyclic nucleotide-dependent protein kinases. Its primary targets are Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][2] this compound also exhibits inhibitory activity against other kinases, albeit at higher concentrations, including Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1] This broad-spectrum inhibitory profile makes this compound a useful reagent for dissecting phosphorylation-dependent protein-protein interactions and for validating the role of specific kinases in cellular processes.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[3][4] When coupled with the use of kinase inhibitors like this compound, IP can be employed to investigate how protein phosphorylation influences the formation of protein complexes. By inhibiting kinase activity, researchers can stabilize or disrupt phosphorylation-dependent interactions, providing insights into the dynamics of signaling networks.
These application notes provide detailed protocols and guidelines for the effective use of this compound in immunoprecipitation studies.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of protein kinases.[5] By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby inhibiting their phosphorylation. The inhibitory constants (Ki) of H-8 for various kinases highlight its preference for PKA and PKG.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against a panel of protein kinases. This data is crucial for designing experiments and interpreting results, as the concentration of this compound can be tailored to selectively inhibit certain kinases.
| Kinase | Inhibition Constant (Ki) / IC50 | Reference |
| Protein Kinase A (PKA) | 1.2 µM (Ki) | [1] |
| Protein Kinase G (PKG) | 0.48 µM (Ki) | [1] |
| Protein Kinase C (PKC) | 15 µM (Ki) | [1] |
| Myosin Light Chain Kinase (MLCK) | 68 µM (Ki) | [1] |
| Cyclin C/Cdk8 | 47 µM (IC50) | [1] |
| Cyclin H/Cdk7 | 6.2 µM (IC50) | [1] |
Signaling Pathway
This compound primarily targets the cAMP-dependent protein kinase (PKA) signaling pathway. PKA is a key regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation. The diagram below illustrates the canonical PKA signaling pathway and the point of inhibition by this compound.
Experimental Protocols
General Immunoprecipitation Protocol
This protocol provides a general framework for immunoprecipitation. Specific steps for incorporating this compound are detailed in the following section.
Materials:
-
Cells or tissue expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibody specific to the protein of interest
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5) if using acidic elution
-
Microcentrifuge tubes
-
Rotating platform or rocker
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control antibody to a separate tube of lysate.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein-antibody complex from the beads using elution buffer.
-
If using an acidic elution buffer, neutralize the eluate immediately with neutralization buffer.
-
If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Incorporating this compound in Immunoprecipitation
To study the effect of kinase inhibition on protein-protein interactions, this compound can be introduced at different stages of the experiment.
Option 1: Pre-treatment of Cells This approach is ideal for investigating the in-vivo effect of kinase inhibition on protein complex formation.
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at a final concentration of 10-50 µM for 30-60 minutes. The optimal concentration and incubation time should be determined empirically for your specific cell type and target. A related inhibitor, H-89, has been shown to inhibit PKA in cells at concentrations of 10-30 µM.[6]
-
Proceed with the General Immunoprecipitation Protocol as described above. It is recommended to also include this compound in the lysis buffer at the same concentration used for cell treatment to maintain the inhibited state.
Option 2: Addition to Cell Lysate This method is suitable for studying the in-vitro effect of kinase inhibition on existing protein complexes.
-
Prepare the cell lysate as described in the General Immunoprecipitation Protocol.
-
Add this compound to the cleared lysate to a final concentration of 10-50 µM.
-
Incubate the lysate with the inhibitor for 30 minutes on ice.
-
Proceed with the immunoprecipitation steps (antibody addition, bead incubation, washing, and elution).
Validation of Kinase Inhibition To confirm that this compound is effectively inhibiting the target kinase in your experiment, perform a Western blot on the cell lysates (input) and/or the immunoprecipitated samples using an antibody that recognizes a known phosphorylated substrate of the target kinase. A decrease in the phosphorylation signal in the H-8 treated samples compared to the untreated control will validate the inhibitor's activity.
Experimental Workflow with this compound
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and water.[1][5] Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in your cell culture medium or lysis buffer.
-
Controls: Always include appropriate controls in your experiment:
-
Isotype Control: An immunoprecipitation with a non-specific antibody of the same isotype to control for non-specific binding to the beads.
-
No Inhibitor Control: A sample that has not been treated with this compound to serve as a baseline for kinase activity and protein interactions.
-
Input Control: A small fraction of the cell lysate that is not subjected to immunoprecipitation to verify the presence of the target protein.
-
-
Lysis Buffer Selection: The choice of lysis buffer can impact the stability of protein complexes. For studying protein-protein interactions, a milder, non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) is often preferred over a harsher buffer like RIPA.[7]
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target proteins, which could mask the effects of this compound.[3][8]
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of protein phosphorylation in mediating protein-protein interactions and to elucidate the complex signaling networks within the cell.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. google.com [google.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for H-8 Dihydrochloride in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that acts as a reversible, ATP-competitive inhibitor of several protein kinases. It is a valuable tool for studying the roles of these kinases in various signal transduction pathways. This compound exhibits potent inhibition of cyclic nucleotide-dependent protein kinases such as protein kinase A (PKA) and protein kinase G (PKG), with moderate activity against protein kinase C (PKC) and myosin light chain kinase (MLCK).[1][2] Its ability to target these key signaling molecules makes it a useful pharmacological agent for elucidating cellular processes regulated by phosphorylation.
This document provides detailed application notes and protocols for the use of this compound in in vitro kinase activity assays, including quantitative data on its inhibitory activity and diagrams of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of protein kinases.[3] This competitive and reversible inhibition prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues on the substrate protein, thereby blocking the downstream signaling cascade.
Data Presentation
The inhibitory activity of this compound against a panel of protein kinases is summarized in the tables below. This data is crucial for designing experiments and interpreting results, allowing researchers to select appropriate concentrations to achieve selective inhibition.
Table 1: Inhibitory Potency (Ki) of this compound against Various Kinases
| Kinase | Ki (µM) |
| Protein Kinase G (PKG) | 0.48 |
| Protein Kinase A (PKA) | 1.2 |
| Protein Kinase C (PKC) | 15 |
| Myosin Light Chain Kinase (MLCK) | 68 |
Data sourced from Cayman Chemical.[1][2]
Table 2: 50% Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases
| Kinase | IC50 (µM) |
| Cyclin H/Cdk7 | 6.2 |
| Cyclin C/Cdk8 | 47 |
Data sourced from Cayman Chemical.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.38 mg of this compound (molecular weight: 338.3 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] When stored at -80°C, it is recommended to use it within 6 months.[2]
In Vitro Kinase Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target kinase. This can be adapted for either radiometric or fluorescence-based detection methods.
Materials:
-
Purified active kinase of interest (e.g., PKA, PKG, PKC)
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (prepare fresh)
-
Detection reagents (choose one of the following):
-
For Radiometric Assay: [γ-³²P]ATP, 0.5% phosphoric acid, P81 phosphocellulose paper, scintillation counter.
-
For Fluorescence-Based Assay: A suitable kinase assay kit that measures ADP production or uses a labeled peptide substrate (e.g., ADP-Glo™, Z'-LYTE™, HTRF®).
-
-
96-well microplate (or other suitable format)
-
Plate reader (scintillation counter or fluorescence/luminescence reader)
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the 10 mM this compound stock solution in kinase assay buffer to achieve a range of desired final concentrations for the assay (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the following components in the specified order (example volumes for a 50 µL reaction):
-
25 µL of Kinase Assay Buffer
-
5 µL of diluted this compound or vehicle control
-
10 µL of the specific substrate solution
-
10 µL of the purified kinase solution
-
-
Gently mix the contents of the wells.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Add 10 µL of ATP solution (containing [γ-³²P]ATP for the radiometric assay) to each well to start the reaction. The final ATP concentration should be close to the Km of the kinase for ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate the Reaction and Detect Activity:
-
Radiometric Assay:
-
Stop the reaction by adding an equal volume of 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three to four times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Fluorescence-Based Assay:
-
Stop the reaction and measure the signal according to the manufacturer's instructions for the specific assay kit being used. This may involve adding a stop solution followed by a detection reagent.
-
Read the fluorescence or luminescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which kinases targeted by this compound play a crucial role.
References
H-8 Dihydrochloride: Application Notes and Protocols for Neuronal Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide compound that acts as a reversible, ATP-competitive inhibitor of several protein kinases. It is most recognized for its potent inhibition of cyclic nucleotide-dependent protein kinases, specifically Protein Kinase A (PKA) and Protein Kinase G (PKG). It also exhibits moderate inhibitory activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). Due to its role in modulating key signaling pathways, this compound has emerged as a valuable tool for investigating various cellular processes in neuronal cells, including survival, apoptosis, and differentiation.
These application notes provide an overview of the use of this compound in neuronal cell culture, including its mechanism of action, protocols for experimental use, and a summary of its observed effects.
Mechanism of Action in Neuronal Cells
This compound exerts its effects by competitively binding to the ATP-binding site of its target kinases, thereby preventing the phosphorylation of their downstream substrates. The primary targets, PKA and PKG, are crucial mediators of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, respectively. These pathways are intricately involved in a multitude of neuronal functions.
-
PKA Signaling: The cAMP/PKA pathway is integral to neuronal survival, differentiation, and synaptic plasticity. Activation of PKA can promote neurite outgrowth and protect against apoptosis.[1][2] Inhibition of PKA by H-8 can therefore be utilized to study the roles of this pathway in these processes.
-
PKG Signaling: The cGMP/PKG pathway is also a key regulator of neuronal survival.[3] Similar to PKA, activation of PKG is generally associated with anti-apoptotic effects.[3] By inhibiting PKG, H-8 allows for the investigation of cGMP-mediated neuroprotective mechanisms.
-
PKC Signaling: The role of PKC in neuronal cells is more complex, with different isoforms mediating diverse and sometimes opposing effects on cell survival and apoptosis.[4][5] H-8's moderate inhibition of PKC allows for the exploration of its involvement in specific neuronal responses.
Data Presentation
The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound for its primary kinase targets. This information is crucial for designing experiments and interpreting results.
| Kinase Target | Inhibition Constant (Ki) (µM) |
| PKA | 1.2 |
| PKG | 0.48 |
| PKC | 15 |
| MLCK | 68 |
| Kinase Target | IC50 (µM) |
| Cyclin C/Cdk8 | 47 |
| Cyclin H/Cdk7/p36 CTD Kinase | 6.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the required concentration and volume of the stock solution. A common stock concentration is 10 mM.
-
Calculate the mass of this compound needed. The molecular weight of this compound is 338.25 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 3.38 mg of this compound in 1 mL of DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Neuroprotection Assay in Primary Cerebellar Granule Neurons
This protocol is designed to assess the neuroprotective effects of this compound against apoptosis induced by stressors such as serum and potassium deprivation.
Materials:
-
Primary cerebellar granule neurons (cultured on poly-L-lysine coated plates)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing medium (e.g., serum-free and low potassium medium)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Apoptosis detection kit (e.g., TUNEL assay, Caspase-3 activity assay)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Culture primary cerebellar granule neurons according to standard protocols.
-
Once the neurons are mature (e.g., after 7-8 days in vitro), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest H-8 treatment. Pre-incubate the cells with H-8 for 1-2 hours.
-
Induce apoptosis by replacing the medium with apoptosis-inducing medium.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a metabolic assay like MTT.
-
Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Quantify apoptosis using a TUNEL assay or a caspase activity assay.
-
For the TUNEL assay, fix and permeabilize the cells.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
-
Analyze the data to determine the dose-dependent neuroprotective effect of this compound.
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
This protocol outlines a method to evaluate the effect of this compound on neurite outgrowth in PC12 cells, a commonly used neuronal cell line.
Materials:
-
PC12 cells
-
Culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound stock solution (10 mM in DMSO)
-
Poly-L-lysine coated culture plates or coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescently labeled secondary antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate PC12 cells on poly-L-lysine coated plates at a low density.
-
Allow the cells to attach for 24 hours.
-
Induce differentiation by replacing the culture medium with differentiation medium containing NGF (e.g., 50-100 ng/mL).
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells and perform immunocytochemistry for a neuronal marker such as β-III tubulin to visualize neurites.
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include:
-
Percentage of cells with neurites
-
Average neurite length per cell
-
Number of neurites per cell
-
Total neurite length per cell
-
-
Analyze the data to determine the effect of this compound on NGF-induced neurite outgrowth.
Visualizations
Signaling Pathways
Caption: this compound Signaling Inhibition.
Experimental Workflow
Caption: H-8 Treatment Experimental Workflow.
Conclusion
This compound is a versatile pharmacological tool for the study of neuronal signaling. Its ability to inhibit key protein kinases involved in cell survival and differentiation makes it particularly useful for dissecting the roles of the cAMP/PKA and cGMP/PKG pathways in neuronal health and disease. The protocols provided here offer a starting point for researchers to investigate the effects of H-8 in their specific neuronal models. Careful dose-response studies are recommended to determine the optimal concentration for the desired biological effect while minimizing off-target effects.
References
- 1. pnas.org [pnas.org]
- 2. Cadherin-12 Regulates Neurite Outgrowth Through the PKA/Rac1/Cdc42 Pathway in Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Apoptosis with H-8 Dihydrochloride: A Review of Current Knowledge and General Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-8 dihydrochloride is a cell-permeable and ATP-competitive protein kinase inhibitor. While its primary role is understood to be the inhibition of cyclic nucleotide-dependent protein kinases, its direct application in apoptosis research is not extensively documented in scientific literature. This application note provides a summary of the known inhibitory actions of this compound, presents its reported biochemical data, and offers generalized protocols for investigating the potential apoptotic effects of kinase inhibitors in a research setting.
Introduction
This compound is a member of the isoquinolinesulfonamide family of protein kinase inhibitors.[1] It is known to be a potent inhibitor of protein kinase A (PKA) and protein kinase G (PKG), with moderate activity against protein kinase C (PKC) and myosin light chain kinase (MLCK).[1][][3] Although some sources suggest its utility in studying apoptotic signaling cascades, specific, detailed studies demonstrating a direct role for this compound in inducing or modulating apoptosis are scarce.[] In fact, at least one study has reported that H-8 had no apoptotic effect on Caco-2 cells, in contrast to another PKA inhibitor, H-89.[4]
This document aims to provide researchers with the available data on this compound and to present general experimental workflows and protocols that can be adapted to investigate its potential role in apoptosis.
Data Presentation
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against various protein kinases are summarized below. This data is crucial for determining appropriate working concentrations in experimental setups.
| Kinase | Ki (µM) | IC50 (µM) |
| Protein Kinase G (PKG) | 0.48 | - |
| Protein Kinase A (PKA) | 1.2 | - |
| Protein Kinase C (PKC) | 15 | - |
| Myosin Light Chain Kinase (MLCK) | 68 | - |
| Cyclin H/Cdk7 | - | 6.2 |
| Cyclin C/Cdk8 | - | 47 |
Data compiled from references[1][3].
Signaling Pathway Inhibition by this compound
This compound exerts its effects by competitively inhibiting the ATP binding site of several serine/threonine kinases. The primary targets are PKA and PKG, which are key components of cyclic AMP and cyclic GMP signaling pathways, respectively. These pathways are involved in a multitude of cellular processes, including cell growth, differentiation, and metabolism. By inhibiting these kinases, H-8 can modulate downstream cellular events.
References
Application Notes and Protocols for H-8 Dihydrochloride in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-8 dihydrochloride is a cell-permeable protein kinase inhibitor with potent inhibitory activity against cyclic AMP (cAMP) and cyclic GMP (cGMP) dependent protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] Platelet aggregation, a critical process in hemostasis and thrombosis, is intricately regulated by intracellular signaling cascades involving these kinases. Activation of PKA and PKG in platelets generally leads to an inhibitory effect on aggregation. Therefore, this compound serves as a valuable tool for investigating the roles of these kinases in platelet function and for screening potential anti-platelet therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in platelet aggregation assays.
Principle of Action
Platelet aggregation is initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, which bind to specific receptors on the platelet surface. This binding triggers intracellular signaling pathways that lead to an increase in cytosolic calcium levels, degranulation, and a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet cross-linking.
The cAMP/PKA and cGMP/PKG signaling pathways act as key negative regulators of platelet activation.[2][3] Increased levels of cAMP and cGMP, stimulated by molecules like prostacyclin and nitric oxide, respectively, activate PKA and PKG. These kinases phosphorylate various substrate proteins, ultimately leading to the sequestration of intracellular calcium, inhibition of granule release, and prevention of GPIIb/IIIa activation, thereby inhibiting platelet aggregation.
This compound, by inhibiting PKA and PKG, is expected to attenuate these inhibitory signals. Consequently, in an in vitro setting, pre-incubation of platelets with this compound would likely lead to a reduced threshold for agonist-induced aggregation or a potentiation of the aggregation response. Conversely, in assays where aggregation is suppressed by agents that increase cAMP or cGMP, this compound could reverse this inhibition.
Data Presentation
| Agonist | Expected Effect of this compound on Platelet Aggregation | Rationale |
| ADP | Potential for enhanced aggregation or reduced inhibition by cAMP/cGMP elevating agents. | ADP-induced aggregation is modulated by the balance of activating and inhibitory signals. Inhibition of PKA/PKG would remove a layer of negative regulation. |
| Collagen | Potential for enhanced aggregation or reduced inhibition by cAMP/cGMP elevating agents. | Collagen signaling involves multiple pathways, including those influenced by cyclic nucleotides. |
| Thrombin | Potential for enhanced aggregation or reduced inhibition by cAMP/cGMP elevating agents. | Thrombin is a potent agonist, but its effects are still subject to modulation by inhibitory pathways involving PKA and PKG. |
| cAMP elevating agent (e.g., Forskolin) + Agonist | Reversal of the inhibitory effect of the cAMP elevating agent. | This compound would block the PKA-mediated inhibition triggered by the elevated cAMP levels. |
| cGMP elevating agent (e.g., Sodium Nitroprusside) + Agonist | Reversal of the inhibitory effect of the cGMP elevating agent. | This compound would block the PKG-mediated inhibition triggered by the elevated cGMP levels. |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the use of LTA, the gold-standard method for monitoring platelet aggregation, to assess the effect of this compound. LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials and Reagents:
-
This compound
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tyrode's buffer
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. The PPP will be used as a blank and for adjusting the platelet count of the PRP if necessary.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Preparation of this compound and Agonist Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.
-
Reconstitute and dilute the platelet agonists (ADP, collagen, thrombin) in their respective recommended buffers to the desired working concentrations.
-
-
Platelet Aggregation Assay:
-
Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the heating block of the aggregometer at 37°C.
-
Add a small volume (e.g., 50 µL) of the this compound solution at the desired concentration (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes).
-
Initiate the recording of light transmission.
-
Add the platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response reaches a plateau.
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
-
Data Analysis:
-
Record the maximum percentage of aggregation for each condition.
-
To determine an IC50 value (if an inhibitory effect is being measured), plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition
References
Troubleshooting & Optimization
Technical Support Center: H-8 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for the use of H-8 dihydrochloride. The focus is to address and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a cell-permeable, reversible, and ATP-competitive protein kinase inhibitor.[1] It belongs to the isoquinolinesulfonamide family of kinase inhibitors.[2] Its primary and most potent targets are cyclic nucleotide-dependent protein kinases, specifically Protein Kinase A (PKA) and Protein Kinase G (PKG).[3][4]
Q2: What are the known off-target effects of this compound?
A2: While potent against PKA and PKG, H-8 is known to inhibit other kinases at higher concentrations. Documented off-targets include Protein Kinase C (PKC), Myosin Light Chain Kinase (MLCK), and the cyclin-dependent kinases Cdk7 and Cdk8, which are involved in transcriptional regulation.[2][3][4] It is crucial to consider these potential off-target interactions when interpreting experimental data.
Q3: Why is it important to consider the off-target effects of H-8?
Q4: How does H-8 compare to other inhibitors like H-89?
Inhibitor Selectivity Profile
The following table summarizes the known inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against its primary targets and key off-targets. A lower value indicates higher potency. Researchers should use concentrations that maximize on-target inhibition while minimizing off-target effects.
| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Potency |
| Protein Kinase G (PKG) | 0.48 µM | - | High |
| Protein Kinase A (PKA) | 1.2 µM | - | High |
| Cyclin H/Cdk7 | - | 6.2 µM | Moderate |
| Protein Kinase C (PKC) | 15 µM | - | Moderate |
| Cyclin C/Cdk8 | - | 47 µM | Low |
| Myosin Light Chain Kinase (MLCK) | 68 µM | - | Low |
| Data sourced from Cayman Chemical product information.[2][3][4] |
Canonical PKA Signaling Pathway
Caption: Canonical cAMP/PKA signaling pathway and the inhibitory action of H-8.
Troubleshooting Guide
Problem 1: I'm observing a cellular phenotype that is inconsistent with the known function of PKA or PKG.
| Possible Cause | How to Troubleshoot | Expected Outcome |
| Off-target Inhibition | Review the H-8 concentration used. If it is high (>10 µM), you may be inhibiting PKC, Cdk7, or other kinases.[2][3] | A clearer understanding of whether the phenotype is concentration-dependent and potentially linked to a known off-target. |
| Use a structurally unrelated inhibitor of PKA/PKG. | If the phenotype is not replicated, it is likely an off-target effect of H-8.[8] | |
| Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (PKA or PKG). | Rescue of the on-target phenotype but not the unexpected phenotype confirms an off-target effect.[8] | |
| Activation of Compensatory Pathways | Use Western blotting to probe for the activation of known compensatory signaling pathways. | Identification of alternative pathways activated by the cell in response to PKA/PKG inhibition.[8] |
Problem 2: My results are not reproducible or show high variability.
| Possible Cause | How to Troubleshoot | Expected Outcome |
| Inhibitor Instability or Solubility | Check the stability and solubility of H-8 in your specific experimental media and conditions (e.g., at 37°C over time).[9] | Ensures that the observed effects are from the intact inhibitor and not its degradation products or precipitation.[8] |
| Always include a vehicle-only control (e.g., DMSO, water) to ensure the solvent is not causing the observed effects. | The vehicle control should show no effect, confirming the activity is due to H-8. | |
| Cell Line-Specific Effects | Test the inhibitor in multiple, distinct cell lines to determine if the effects are consistent. | Helps distinguish between a general off-target effect and one that is specific to a particular cellular context.[8] |
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting unexpected results with H-8.
Experimental Protocols
Protocol 1: Workflow for Off-Target Effect Identification
This workflow provides a systematic approach to identify and validate potential off-target effects of this compound.
Caption: Experimental workflow for identifying and validating H-8 off-targets.
Protocol 2: Cellular Off-Target Validation via Western Blot
This protocol details how to assess the activity of H-8 on both its intended PKA pathway and the potential off-target PKC pathway in a cellular context.
Objective: To determine if H-8 inhibits PKA and a potential off-target (PKC) at relevant concentrations in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa) and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal kinase activity.
-
Pre-treat cells for 1 hour with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., sterile water or DMSO).
-
-
Kinase Activation:
-
To assess PKA inhibition: Stimulate cells with a PKA activator like Forskolin (10 µM) for 15-30 minutes.
-
To assess PKC inhibition: Stimulate a separate set of wells with a PKC activator like Phorbol 12-myristate 13-acetate (PMA) (100 nM) for 15-30 minutes.
-
-
Cell Lysis:
-
After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
PKA activity marker: Phospho-VASP (Ser157) or Phospho-CREB (Ser133).
-
PKC activity marker: Phospho-MARCKS (Ser152/156).
-
Loading control: GAPDH or β-Actin.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control.
-
Compare the level of phosphorylation in H-8 treated samples to the stimulated control. A dose-dependent decrease in the phosphorylation of a substrate confirms cellular inhibition of the corresponding kinase. This allows for direct comparison of on-target (PKA) versus off-target (PKC) activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. caymanchem.com [caymanchem.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
H-8 dihydrochloride solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for H-8 dihydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and reversible protein kinase inhibitor.[1][2] Its primary mechanism is acting as an ATP-competitive inhibitor for several kinases, most potently for cyclic AMP (cAMP)-dependent protein kinase (PKA) and cyclic GMP (cGMP)-dependent protein kinase (PKG).[1][3][] It is often used in cell signaling research to investigate the roles of these pathways.[][5]
Q2: What are the specific kinase targets of this compound?
This compound exhibits inhibitory activity against a range of kinases, with the highest potency towards PKA and PKG.[] Its activity against other kinases like Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK) is significantly lower.[]
Table 1: this compound Inhibitory Activity
| Kinase Target | Ki (Inhibition Constant) |
|---|---|
| cGMP-dependent Protein Kinase (PKG) | 0.48 µM |
| cAMP-dependent Protein Kinase (PKA) | 1.2 µM |
| Protein Kinase C (PKC) | 15 µM |
| Myosin Light Chain Kinase (MLCK) | 68 µM |
Data sourced from BOC Sciences.[]
Q3: What are the recommended solvents for dissolving this compound?
The solubility of this compound can vary depending on the solvent. It is readily soluble in dimethyl sulfoxide (DMSO) and slightly soluble in 100% ethanol.[3] The dihydrochloride salt form is intended to improve its water solubility.[]
Table 2: this compound Solubility
| Solvent | Solubility |
|---|---|
| DMSO | ≤20 mg/mL[2] |
| Dimethylformamide (DMF) | 20 mg/mL[2] |
| 100% Ethanol | Slightly soluble[3] |
Q4: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Preparation : Select an appropriate solvent, such as DMSO, based on the required stock concentration.[2]
-
Storage : Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them sealed and away from moisture to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Recommended Temperatures : For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[1][2]
Troubleshooting Guide
Q5: I am having trouble dissolving the this compound powder. What should I do?
Problem: The compound is not fully dissolving in the chosen solvent.
Possible Solutions:
-
Verify Solvent Choice : Ensure you are using a recommended solvent like DMSO or DMF.[2]
-
Gentle Warming : To aid dissolution, you can gently warm the solution to 37°C.[2]
-
Sonication : Place the tube in an ultrasonic bath for a short period to help break up any clumps and enhance solubility.[2]
-
Vortexing : Mix the solution thoroughly using a vortex mixer.
Q6: My stock solution shows precipitation after being stored in the freezer. Is it still usable?
Problem: Precipitate has formed in the stock solution after a freeze-thaw cycle.
Possible Solutions:
-
Re-dissolving : Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the precipitate.[2]
-
Prevention : This issue is often caused by repeated freeze-thaw cycles. To prevent this, always aliquot stock solutions into smaller, single-use volumes after preparation.[1][2] If the precipitate does not redissolve completely, the concentration of the solution may be compromised, and it is recommended to prepare a fresh stock.
Q7: I am not observing the expected inhibitory effect in my cell-based assay. What could be wrong?
Problem: The compound does not appear to be inhibiting the target pathway as expected.
Troubleshooting Steps:
-
Confirm Complete Dissolution : Ensure the this compound was fully dissolved when the stock solution was made. Any undissolved compound will lead to an inaccurate concentration.
-
Check Final Concentration : Verify the calculations for your final working concentration in the cell culture media. Ensure it is within the effective range for inhibiting your target of interest (e.g., PKA or PKG).[]
-
Assess Compound Stability : Consider the stability of this compound in your specific experimental conditions (e.g., culture media, temperature, incubation time).
-
Verify Pathway Activity : Confirm that the signaling pathway you are targeting is active in your experimental model. Use appropriate positive controls to validate your assay.
-
Review Protocol : Follow a systematic workflow to identify the potential point of failure.
Protocols and Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 338.25 g/mol ).[6]
Materials:
-
This compound powder
-
Anhydrous/molecular grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound : Accurately weigh out 1 mg of this compound powder.
-
Calculate Solvent Volume : Calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 338.25 g/mol )) * 1,000,000 µL/L ≈ 295.6 µL
-
-
Dissolution : Add 295.6 µL of DMSO to the vial containing the 1 mg of this compound.
-
Mixing : Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C or use a sonicator to aid dissolution.[2]
-
Storage : Aliquot the solution into single-use sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[1][2]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of a 10 mM DMSO stock solution to a final working concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains low (≤0.1%).
Procedure:
-
Intermediate Dilution : Prepare a 1:100 intermediate dilution of the 10 mM stock solution. Add 2 µL of the 10 mM stock to 198 µL of sterile phosphate-buffered saline (PBS) or cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution : Add the intermediate solution to your final volume of cell culture medium at a 1:10 ratio. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of culture medium to achieve a final concentration of 10 µM this compound.
-
DMSO Control : Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to a separate set of cells to account for any solvent effects.
Signaling Pathways
This compound is a valuable tool for dissecting signaling pathways that involve PKA and PKG.
PKA Signaling Pathway
The Protein Kinase A (PKA) pathway is a critical signaling cascade activated by the second messenger cAMP.[7][8] Extracellular signals binding to G protein-coupled receptors (GPCRs) often lead to the activation of adenylyl cyclase, which synthesizes cAMP.[9][10] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which phosphorylate downstream targets.[7] H-8 directly inhibits the catalytic activity of PKA.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. adipogen.com [adipogen.com]
- 5. apexbt.com [apexbt.com]
- 6. H8 dihydrochloride - LKT Labs [lktlabs.com]
- 7. Protein kinase A - Wikipedia [en.wikipedia.org]
- 8. Protein Kinase A [vivo.colostate.edu]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-8 Dihydrochloride Working Concentration
Welcome to the technical support center for H-8 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and ATP-competitive protein kinase inhibitor.[1] Its primary targets are cyclic nucleotide-dependent protein kinases, specifically Protein Kinase A (PKA) and Protein Kinase G (PKG). It acts by competing with ATP for the binding site on the kinase's catalytic subunit, thereby inhibiting its phosphotransferase activity.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C. Stock solutions can be stored at -20°C for short-term use or at -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in water and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a typical starting concentration for this compound in cell culture experiments?
A4: A typical starting concentration for this compound in cell culture experiments ranges from 1 µM to 50 µM. However, the optimal concentration is highly dependent on the cell type, the specific biological question being addressed, and the duration of the treatment. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
Q5: Are there known off-target effects of this compound?
A5: While this compound is a potent inhibitor of PKA and PKG, it can exhibit inhibitory activity against other kinases at higher concentrations, such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). It is crucial to be aware of these potential off-target effects and to use the lowest effective concentration to minimize them. Comparing results with other, structurally different PKA inhibitors can also help confirm the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit the target kinase in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for your cell line and endpoint. |
| Incorrect storage or handling: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Ensure the compound has been stored correctly at -20°C or -80°C. Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. | |
| High cell density: High cell confluence can sometimes reduce the effective concentration of the inhibitor per cell. | Optimize your cell seeding density to ensure that cells are in the exponential growth phase and not overly confluent at the time of treatment. | |
| Short incubation time: The incubation time may not be sufficient for the inhibitor to exert its effect. | Perform a time-course experiment to determine the optimal duration of treatment for your desired outcome. | |
| High levels of cell death or toxicity | Concentration is too high: The concentration of this compound may be toxic to your cells. | Lower the concentration of the inhibitor. Refer to your dose-response curve to select a concentration that provides significant inhibition with minimal toxicity. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Off-target effects: At high concentrations, this compound can inhibit other kinases that may be essential for cell survival. | Use the lowest effective concentration possible. Consider using a more specific PKA inhibitor or an siRNA-based approach to confirm that the observed phenotype is due to PKA inhibition. | |
| Precipitation of this compound in cell culture medium | Low solubility in aqueous solutions: this compound has limited solubility in aqueous solutions at high concentrations. | Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed (37°C) cell culture medium. Vortex or mix well immediately after dilution. Avoid preparing large volumes of working solution that need to be stored for extended periods. |
| Interaction with media components: Certain components of the cell culture medium may interact with the compound, causing it to precipitate. | Test the solubility of this compound in your specific basal medium without serum or supplements first. If precipitation occurs, consider using a different basal medium or a solubilizing agent, though the latter should be tested for its own effects on the cells. |
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Kinase | Ki (µM) | IC50 (µM) |
| Protein Kinase A (PKA) | 1.2 | - |
| Protein Kinase G (PKG) | 0.48 | - |
| Protein Kinase C (PKC) | 15 | - |
| Myosin Light Chain Kinase (MLCK) | 68 | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions. The data presented here are compiled from various sources and should be used as a general guide.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 338.25 g/mol ), you would add 295.6 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Materials:
-
Adherent cells of interest (e.g., HeLa, PC12)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
-
Procedure:
-
Seed the cells in a multi-well plate or flask at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
The next day, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in the medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours).
-
After incubation, proceed with your desired downstream analysis (e.g., cell viability assay, western blotting, immunofluorescence).
-
Mandatory Visualizations
Figure 1. Simplified signaling pathway of PKA inhibition by this compound.
Figure 2. General experimental workflow for cell treatment with this compound.
References
H-8 Dihydrochloride Cytotoxicity Assessment: Technical Support Center
This technical support center provides essential guidance for researchers and drug development professionals investigating the cytotoxic effects of H-8 dihydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of cyclic AMP (cAMP)-dependent protein kinase A (PKA).[1][2] It also exhibits inhibitory effects on other kinases, including protein kinase G (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK), though with higher inhibition constants (Ki).[3]
Q2: Does this compound induce apoptosis?
Yes, as a PKA inhibitor, this compound is expected to induce apoptosis. PKA is known to play a role in cell survival pathways, and its inhibition can lead to the activation of apoptotic cascades. The related PKA inhibitor, H89, has been shown to enhance apoptosis by reducing the levels of the anti-apoptotic protein MCL1.[4]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. While specific IC50 values for cytotoxicity are not widely published, its inhibitory constants (Ki) for various kinases can provide a starting point for dose-range finding studies. For instance, the Ki for PKA is 1.2 µM.[3] A typical approach is to perform a dose-response experiment starting from a low micromolar range up to 100 µM to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
This compound is typically a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution.[2] Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced toxicity.
Troubleshooting Guide
Encountering issues in your cytotoxicity experiments? This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in viability assays. | 1. Inconsistent cell seeding density.2. "Edge effects" in multi-well plates due to evaporation.3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and maintain a consistent pipetting technique. |
| Inconsistent or unexpected results with H-8. | 1. Off-target effects of the kinase inhibitor.2. Activation of compensatory signaling pathways. | 1. Perform kinome-wide selectivity screening to identify unintended targets.[1] Compare results with other PKA inhibitors with different chemical structures.2. Use techniques like Western blotting to investigate the activation of other survival pathways.[1] |
| Compound precipitation in culture medium. | Poor solubility of this compound at the tested concentration. | 1. Ensure the stock solution is fully dissolved before diluting in the medium.2. Decrease the final concentration of the compound.3. Visually inspect the wells for any precipitate after adding the compound. |
| Low signal or no effect at expected concentrations. | 1. The cell line may be resistant to PKA inhibition-induced apoptosis.2. Insufficient incubation time. | 1. Try a different cell line or use a positive control known to be sensitive to PKA inhibitors.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity). H-8 might affect mitochondrial function without immediate membrane rupture. | Use multiple assays to get a comprehensive picture of cytotoxicity. For example, complement an MTT assay with a membrane integrity assay like Trypan Blue or an LDH release assay. |
Experimental Protocols & Data Presentation
Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest H-8 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective H-8 dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the H-8 concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target | Parameter | Value | Cell Line/System |
| H-8 | PKA | Ki | 1.2 µM | N/A |
| PKG | Ki | 0.48 µM | N/A | |
| PKC | Ki | 15 µM | N/A | |
| MLCK | Ki | 68 µM | N/A | |
| Cyclin C/Cdk8 | IC50 | 47 µM | N/A | |
| Cyclin H/Cdk7/p36 | IC50 | 6.2 µM | N/A | |
| H89 | PKA | Ki | 48 nM | N/A |
| S6K1 | IC50 | 80 nM | N/A | |
| MSK1 | IC50 | 120 nM | N/A | |
| ROCK-II | IC50 | 270 nM | N/A |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway for H-8 Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis.
References
Technical Support Center: Cell Viability Assays with H-8 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-8 dihydrochloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][2] By blocking the ATP-binding site of these kinases, it prevents the phosphorylation of their downstream targets, which are involved in numerous cellular signaling pathways.[1][3]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is a white to off-white solid.[1] It is recommended to dissolve it in a suitable solvent like DMSO to create a high-concentration stock solution.[1] To prevent degradation from repeated freeze-thaw cycles, you should create single-use aliquots.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months, ensuring they are sealed to protect from moisture.[1]
Q3: What is the difference between H-8 and H-89? A3: Both H-8 and H-89 are PKA inhibitors, but they can have different effects in cellular assays. For instance, in one study on Caco-2 human colon cancer cells, H-89 induced growth inhibition, whereas H-8 had no effect.[4] This highlights that while they target the same primary kinase, their broader activity profiles and off-target effects can differ, leading to distinct cellular outcomes.
Q4: Which cell viability assay is recommended for use with this compound? A4: Assays like CCK-8 (Cell Counting Kit-8) or MTT are commonly used.[5] The CCK-8 assay is often preferred because it is a one-step process that uses a water-soluble formazan, has higher sensitivity, and exhibits lower cytotoxicity compared to the MTT assay, which requires a solubilization step for its water-insoluble formazan crystals and can be toxic to cells.[5][6]
Troubleshooting Guide
Q1: I am not observing any effect on cell viability after this compound treatment. What could be the issue? A1: Several factors could contribute to a lack of effect:
-
Compound Instability: The compound may have degraded in the cell culture medium. Ensure you are using freshly prepared dilutions from a properly stored stock solution.[7]
-
Insufficient Concentration or Duration: The concentration of H-8 may be too low, or the treatment duration may be too short to induce a measurable effect.[8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Permeability Issues: While H-8 is known to be cell-permeable, its uptake can vary between cell types.[1][7]
-
Cell Line Resistance: The specific cell line you are using may not be sensitive to PKA inhibition for its survival or proliferation. The targeted signaling pathway may not be critical for viability in that particular cellular context.
Q2: My cells are showing unexpectedly high levels of cell death, even at low concentrations of this compound. What should I do? A2: Unexpectedly high cytotoxicity can arise from several sources:
-
High Compound Concentration: Your "low concentrations" may still be above the cytotoxic threshold for your specific cell line. It is essential to determine the IC50 value through a broad range of concentrations.[8]
-
Prolonged Treatment Time: The optimal window for observing the desired biological effect might be shorter than your current experimental time point, with significant cytotoxicity occurring later.[8]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and that your vehicle control wells show healthy cells.[9]
-
Off-Target Effects: Like many kinase inhibitors, H-8 may have off-target effects that could contribute to cytotoxicity.[8]
Q3: How can I be sure that this compound is not directly interfering with my cell viability assay? A3: It is possible for a test compound to chemically interact with the assay reagents, leading to inaccurate results.[10] To check for this, you should include a "no-cell" control.
-
No-Cell Control Setup: Prepare wells containing only cell culture medium and the same concentrations of this compound that you are using in your experiment.
-
Procedure: At the end of the incubation period, add the viability assay reagent (e.g., CCK-8 or MTT) to these no-cell control wells, following the same procedure as for the wells with cells.
-
Interpretation: If you observe a color change (and thus an absorbance reading) in the no-cell wells containing the compound, it indicates a direct chemical reaction between H-8 and the assay reagent. This background absorbance must be subtracted from your experimental readings.[5]
Q4: My results are inconsistent between experiments. How can I improve reproducibility? A4: Variability in cell viability assays often stems from inconsistencies in experimental conditions.
-
Standardize Cell Culture: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[8][11]
-
Optimize Cell Seeding Density: The number of cells seeded per well is critical. Too few cells may lead to weak signals, while too many can result in overcrowding and cell death unrelated to the drug treatment.[5][11] Perform a preliminary experiment to find the optimal seeding density for your cell line and the duration of your assay.
-
Ensure Homogeneous Cell Suspension: Always mix your cell suspension thoroughly before plating to ensure an even distribution of cells in each well.[5]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for this compound. Note that optimal concentrations and IC50 values are highly cell-type and context-dependent and should be determined empirically.
| Parameter | Value/Range | Notes |
| Molecular Weight | 338.25 g/mol | For the dihydrochloride form.[1] |
| Recommended Solvent | DMSO | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | Aliquot to avoid freeze-thaw cycles.[1] |
| Typical Treatment Duration | 24, 48, 72 hours | Must be optimized for each cell line and experimental goal.[12] |
| Typical Concentration Range | 1 µM - 100 µM | A starting point for dose-response experiments. This is a general range for kinase inhibitors and should be validated. |
Experimental Protocols
Protocol: Determining Cell Viability using CCK-8 Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8).[5]
1. Materials and Reagents:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of measuring absorbance at 450 nm)
2. Preparation of this compound:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.
-
Create serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Prepare enough volume for all your replicates.
3. Cell Seeding:
-
Trypsinize and count cells that are in a healthy, logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
4. Cell Treatment:
-
After incubation, carefully remove the medium.
-
Add 100 µL of the medium containing the various concentrations of this compound to the appropriate wells.
-
Include Control Wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest H-8 concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[5]
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
5. CCK-8 Assay:
-
At the end of the treatment period, add 10 µL of CCK-8 reagent directly to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density. Monitor the color change.
-
Gently shake the plate for one minute to ensure homogeneous distribution of the formazan product.
6. Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Cell Viability (%):
-
Subtract the absorbance of the blank control from all other readings.
-
Cell Viability (%) = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100.
-
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for a cell viability assay using this compound treatment.
Caption: this compound competitively inhibits the ATP-binding site of active PKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Divergent activities of protein kinases in IL-6-induced differentiation of a human B cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. dojindo.com [dojindo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Nitrogen Heterocycle–Hydroxamic Acid Conjugates Demonstrating Potent Anti-Acute Lymphoblastic Leukemia Activity: Induction of Endogenous Apoptosis and G0/G1 Arrest via Regulation of Histone H3 Acetylation and AKT Phosphorylation in Jurkat Cells [mdpi.com]
H-8 dihydrochloride stability and storage conditions
Welcome to the technical support center for H-8 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with stability, storage, and handling of this compound, as well as to provide troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable at room temperature for short-term shipping.[1] For long-term storage, it is recommended to store the solid powder at -20°C.[]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in appropriate solvents such as DMSO or dimethylformamide.[] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store stock solutions sealed and protected from moisture.[1]
Q3: What is the stability of this compound stock solutions at different temperatures?
A3: The stability of stock solutions is dependent on the storage temperature. At -80°C, the solution is stable for up to 6 months.[1] When stored at -20°C, the solution should be used within 1 month.[1]
Q4: Can I store this compound solutions at 4°C?
A4: While some dihydrochloride solutions can be stable at 4°C for short periods, it is generally not recommended for this compound stock solutions. For optimal stability, storage at -20°C or -80°C is advised.[1]
Q5: Is this compound light sensitive?
A5: The provided documentation does not explicitly state that this compound is light-sensitive. However, as a general laboratory practice, it is always advisable to protect chemical compounds from prolonged exposure to light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent at lower temperatures. | Gently warm the solution to 37°C and use sonication to aid in redissolving the compound. Ensure the solution is clear before use. To prevent this, consider preparing a slightly lower concentration stock solution or storing at -20°C for shorter periods if solubility at -80°C is an issue. |
| Inconsistent or weaker than expected experimental results. | 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. | 1. Ensure that stock solutions are aliquoted and stored correctly at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid degradation from multiple freeze-thaw cycles.[1] 2. Verify the accuracy of the balance used for weighing the compound and the volume of solvent used for preparing the stock solution. If possible, confirm the concentration using a spectrophotometer if a reference spectrum is available. |
| Difficulty dissolving this compound powder. | The compound may have low solubility in the selected solvent. | This compound is soluble in DMSO (≤20 mg/ml) and dimethylformamide (20 mg/ml).[] If you are using a different solvent, check its compatibility. Gentle warming and sonication can also be employed to enhance dissolution. |
| Variability between experimental replicates. | Uneven distribution of the inhibitor in the culture medium or reaction buffer. | Ensure thorough mixing of the this compound stock solution into your experimental medium before application to cells or reactions. Vortexing the final diluted solution before use is recommended. |
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid Powder | Room Temperature | Short-term (shipping) | [1] |
| Solid Powder | -20°C | Long-term | [] |
| Stock Solution | -20°C | 1 month | [1] |
| Stock Solution | -80°C | 6 months | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≤20 mg/ml | [] |
| Dimethylformamide | 20 mg/ml | [] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture or biochemical assays.
Materials:
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This compound powder
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Anhydrous DMSO or Dimethylformamide
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Sterile microcentrifuge tubes or cryovials
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Calibrated analytical balance
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Vortex mixer
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Sonicator (optional)
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
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Add the appropriate volume of anhydrous DMSO or dimethylformamide to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.
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Once fully dissolved, aliquot the stock solution into single-use sterile microcentrifuge tubes or cryovials.
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Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Visualizations
H-8 Signaling Pathway
H-8 is a known inhibitor of Protein Kinase A (PKA). The following diagram illustrates the canonical PKA signaling pathway and the point of inhibition by H-8.
Caption: H-8 inhibits the catalytic subunit of active PKA.
Experimental Workflow for Testing H-8 Efficacy
The following diagram outlines a typical workflow for assessing the inhibitory effect of H-8 on a PKA-mediated cellular process.
Caption: Workflow for evaluating H-8's inhibitory activity.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a decision-making process for troubleshooting inconsistent experimental outcomes when using H-8.
Caption: Decision tree for troubleshooting H-8 experiments.
References
Preventing H-8 dihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of H-8 dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cell-permeable, reversible, and ATP-competitive protein kinase inhibitor.[1] It is particularly known as a potent inhibitor of cyclic-nucleotide-dependent protein kinases such as PKA.[2] Its chemical structure features a naphthalene aromatic core and an amino group as a dihydrochloride salt, which contributes to its biochemical activity.[] Researchers use this compound to study signaling pathways involving these kinases.
Q2: Why does my this compound precipitate when I add it to my cell culture media?
Precipitation of this compound in aqueous media is a common issue that can be attributed to several factors:
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Poor Aqueous Solubility: Like many small-molecule kinase inhibitors, this compound has a hydrophobic nature, which can lead to low solubility in aqueous solutions like cell culture media.[4]
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pH-Dependent Solubility: As a dihydrochloride salt, the solubility of H-8 is highly dependent on the pH of the solution.[4] Changes in pH upon dilution into buffered media can cause the compound to convert to a less soluble form, leading to precipitation.
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High Final Concentration: Attempting to achieve a high final concentration in the media can exceed the solubility limit of the compound.
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Solvent Effects: While often dissolved in an organic solvent like DMSO for a stock solution, the sudden introduction of this solvent into an aqueous environment can cause the compound to "crash out" or precipitate.
Q3: What is the best solvent to use for making an this compound stock solution?
The most commonly used solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is recommended to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly impact the solubility of the product.[1] For instance, this compound is soluble in DMSO at a concentration of 20.83 mg/mL (61.58 mM), and this can be aided by ultrasonic treatment, warming, and heating to 60°C.[1]
Q4: How should I properly store my this compound stock solution?
Proper storage is crucial to maintain the stability and efficacy of your this compound stock solution. Once prepared, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Store in a sealed container, away from moisture.[1] |
Q5: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, if you observe precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can be used to aid dissolution.[1] This can help break down aggregates and facilitate the dissolving process.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Problem: this compound precipitates upon dilution into the final experimental media.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 338.25 g/mol )[1]
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Anhydrous, high-purity DMSO[1]
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Sterile microcentrifuge tubes
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Vortexer
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Water bath or sonicator (optional)
Procedure:
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Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need 3.38 mg.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution thoroughly until the powder is completely dissolved.
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If dissolution is difficult, gently warm the solution in a water bath (up to 60°C) or use a sonicator until the solution is clear.[1]
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots according to the recommended storage conditions.[1]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Objective: To minimize precipitation during the dilution process.
Procedure:
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Thaw a single-use aliquot of the this compound stock solution at room temperature.
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Perform a serial or stepwise dilution. Instead of adding the concentrated stock directly to your final volume of media, first, dilute the stock solution in a smaller volume of the media.
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Add the diluted this compound solution to the final volume of the experimental media dropwise while gently swirling.
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Visually inspect the final solution for any signs of precipitation before use.
Data Summary
Table 1: Solubility of this compound
| Solvent System | Solubility |
| DMSO | ≥ 20.83 mg/mL (61.58 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.39 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.39 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.39 mM)[1] |
Signaling Pathway
Caption: this compound competitively inhibits PKA.
References
Interpreting unexpected results with H-8 dihydrochloride
This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results when working with H-8 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its main targets?
A: this compound is a cell-permeable, reversible, and ATP-competitive protein kinase inhibitor.[1][2] Its primary role is as a potent inhibitor of cyclic nucleotide-dependent protein kinases, specifically Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] It functions by competing with ATP for the binding site on the kinase's catalytic subunit, thus preventing the phosphorylation of downstream substrates.
Caption: H-8 inhibits the catalytic activity of active PKA.
The inhibitor constants (Ki) and half-maximal inhibitory concentrations (IC50) provide insight into its potency and selectivity.
| Kinase Target | Inhibition Constant (Ki) | IC50 |
| Protein Kinase G (PKG) | 0.48 µM | - |
| Protein Kinase A (PKA) | 1.2 µM | - |
| Cyclin H/Cdk7 | - | 6.2 µM |
| Protein Kinase C (PKC) | 15 µM | - |
| Cyclin C/Cdk8 | - | 47 µM |
| Myosin Light Chain Kinase (MLCK) | 68 µM | - |
| Data sourced from Cayman Chemical.[3] |
Q2: I am not observing the expected inhibition of my target pathway after H-8 treatment. What are the possible causes?
A: A lack of effect can stem from several factors, ranging from solution preparation to experimental design. Common issues include poor solubility, inhibitor degradation, insufficient concentration, or the specific biology of the cell model. Systematically troubleshooting these variables is key to identifying the problem.
Caption: A logical workflow for troubleshooting lack of H-8 effect.
Q3: I'm observing unexpected off-target effects. What other kinases does H-8 inhibit?
A: H-8 is known to have a range of targets, and its selectivity is highly concentration-dependent. While it is most potent against PKG and PKA, at higher concentrations it can inhibit other kinases such as PKC, MLCK, and certain cyclin-dependent kinases (CDKs).[3] Observing unexpected phenotypes may indicate that the concentration used is high enough to engage these secondary targets.
Caption: H-8 inhibits different kinases at different concentrations.
Recommendation: Perform a dose-response experiment to find the lowest effective concentration that inhibits your primary target without inducing the off-target phenotype. Always compare results to a more selective inhibitor if available, such as H-89 for PKA.[4]
Q4: I'm seeing cytotoxicity or other unexpected morphological changes in my cells. Could this be related to H-8 or the solvent?
A: Yes, both the inhibitor and the solvent can cause such effects.
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Solvent Toxicity: H-8 is typically dissolved in DMSO.[2] High concentrations of DMSO are toxic to most cell lines. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to minimize toxicity.[5]
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Inhibitor-Specific Effects: At high concentrations, H-8's inhibition of essential kinases (including off-targets like CDKs) can lead to cell cycle arrest or apoptosis.
Troubleshooting Steps:
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Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (or other solvent) as your experimental groups.
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Perform a Viability Assay: Conduct a dose-response experiment and measure cell viability using a method like MTT or CCK-8 to determine the cytotoxic threshold of H-8 in your specific cell line.
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Lower the Concentration: If toxicity is observed, try using a lower concentration of H-8 that is still within the effective range for inhibiting your target of interest.
Q5: What is the best practice for preparing and storing this compound stock solutions?
A: Proper preparation and storage are critical for ensuring the inhibitor's activity and reproducibility of results.
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Solubilization: this compound is soluble in DMSO (≤20 mg/mL) and dimethyl formamide (20 mg/mL).[2] Use high-quality, anhydrous DMSO for best results. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2]
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Storage: Stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
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Precipitation: If precipitation is observed in the stock solution upon thawing, gently warm and sonicate to redissolve before diluting into your culture medium.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
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Materials:
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This compound (MW: 338.3 g/mol )[2]
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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-
Procedure:
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Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
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To prepare a 10 mM stock solution, add 295.6 µL of DMSO per 1 mg of this compound.[2] For example, for 5 mg of powder, add 1.478 mL of DMSO.
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Vortex thoroughly to dissolve. If needed, warm the tube to 37°C or place it in an ultrasonic water bath for a few minutes to ensure complete dissolution.[2]
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Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL).
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Store aliquots at -80°C for long-term use.[1]
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Protocol 2: General Protocol for Treating Cultured Cells
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency for adherent cells) at the time of treatment.
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Preparation of Working Solution:
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Thaw an aliquot of the H-8 stock solution at room temperature.
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Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
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Important: Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically <0.1%).[5]
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-
Treatment:
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Remove the old medium from the cells.
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Add the medium containing the desired concentration of H-8. Include a "vehicle-only" control (medium with the same final concentration of DMSO).
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Incubate the cells for the desired experimental duration (e.g., 1, 6, 24, or 48 hours).
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Downstream Analysis: Harvest cells for analysis (e.g., protein extraction for Western blot, RNA isolation, or viability assay).
Protocol 3: Western Blot Analysis to Confirm PKA Pathway Inhibition
This protocol provides an example for verifying the on-target effect of H-8 by measuring the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
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Cell Treatment and Lysis:
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Treat cells with a PKA activator (e.g., Forskolin) with and without various concentrations of H-8 for the desired time. Include untreated and vehicle controls.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
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Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash three times with TBST.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like GAPDH or β-actin.
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Analysis: Quantify band intensities. A successful inhibition by H-8 will show a dose-dependent decrease in the ratio of phospho-CREB to total CREB in stimulated cells.
References
H-8 dihydrochloride nonspecific binding issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with H-8 dihydrochloride. Our focus is on mitigating nonspecific binding and ensuring the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a cell-permeable, reversible, and ATP-competitive protein kinase inhibitor.[1] Its primary targets are cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG). It is widely used in cell signaling research to elucidate the roles of these kinases in various cellular processes.
Q2: What are the known off-targets of this compound?
A2: While this compound is a potent inhibitor of PKA and PKG, it also exhibits moderate inhibition of other kinases, which can lead to off-target effects. Known off-targets include Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). It can also inhibit cyclin-dependent kinases Cdk8 and Cdk7 at higher concentrations. Understanding these off-target effects is crucial for interpreting experimental data correctly.
Q3: What are the common causes of nonspecific binding in experiments using this compound?
A3: Nonspecific binding of small molecules like this compound can arise from several factors, including:
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Hydrophobic interactions: The compound may interact with hydrophobic surfaces of proteins or experimental hardware.
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Electrostatic interactions: Charged regions of the molecule can interact with oppositely charged surfaces.
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Compound aggregation: At higher concentrations, the compound may form aggregates that can trap proteins nonspecifically.
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Binding to abundant cellular proteins: Highly abundant proteins can act as "sinks" for the compound, leading to apparent nonspecific effects.
Q4: How can I minimize nonspecific binding of this compound in my experiments?
A4: Several strategies can be employed to reduce nonspecific binding:
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Optimize buffer conditions: Adjusting the pH and increasing the salt concentration (e.g., with NaCl) can help to disrupt electrostatic interactions.[2]
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Use blocking agents: Including bovine serum albumin (BSA) in your buffers can help to block nonspecific binding sites on surfaces and other proteins.[2]
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Add detergents: Non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[2]
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Perform control experiments: Always include appropriate controls, such as a vehicle-only control and experiments with a structurally related but inactive compound, to identify and quantify nonspecific effects.
Troubleshooting Guides
Issue 1: High background or unexpected results in cell-based assays.
Possible Cause: Nonspecific binding of this compound to cellular components other than the intended target kinases.
Troubleshooting Steps:
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Titrate the compound concentration: Determine the lowest effective concentration of this compound that inhibits your target of interest to minimize off-target effects.
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Include proper controls:
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Vehicle control (e.g., DMSO): To ensure the solvent is not causing the observed effects.
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Negative control compound: If available, use a similar but inactive molecule to differentiate specific from nonspecific effects.
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Positive control inhibitor: Use a well-characterized inhibitor for your target kinase to validate the assay.
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Optimize assay conditions:
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Reduce incubation time: Minimize the time the cells are exposed to the inhibitor.
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Wash cells thoroughly: After treatment, wash the cells multiple times with an appropriate buffer to remove unbound inhibitor.
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Use orthogonal approaches: Confirm your findings using a different experimental method, such as using a different kinase inhibitor with a distinct chemical scaffold or employing genetic approaches like siRNA-mediated knockdown of the target kinase.
Issue 2: Inconsistent IC50 values in in-vitro kinase assays.
Possible Cause: Interference of this compound with the assay components or nonspecific inhibition.
Troubleshooting Steps:
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Run an interference assay: Perform the assay in the absence of the kinase to see if this compound directly affects the detection reagents (e.g., fluorescence quenching or enhancement).
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Vary ATP concentration: Since H-8 is an ATP-competitive inhibitor, its apparent potency will be influenced by the ATP concentration. Ensure you are using a consistent and physiologically relevant ATP concentration across experiments.
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Check for compound aggregation: Visually inspect for any precipitation of the compound in the assay buffer. The solubility of the compound should be confirmed under the final assay conditions.
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Ensure enzyme quality: Use a highly purified and active kinase preparation. Enzyme aggregation can lead to altered inhibitor binding.
Quantitative Data
The following table summarizes the binding affinities of this compound for its primary targets and known off-targets. Lower Ki and IC50 values indicate higher potency.
| Target Kinase | Inhibition Constant (Ki) / IC50 | Reference |
| Protein Kinase A (PKA) | 1.2 µM (Ki) | |
| Protein Kinase G (PKG) | 0.48 µM (Ki) | |
| Protein Kinase C (PKC) | 15 µM (Ki) | |
| Myosin Light Chain Kinase (MLCK) | 68 µM (Ki) | |
| Cyclin C/Cdk8 | 47 µM (IC50) | |
| Cyclin H/Cdk7 | 6.2 µM (IC50) |
Experimental Protocols
Protocol: Assessing Off-Target Effects of this compound in a Cell-Based Assay Using Western Blotting
This protocol outlines a general workflow to investigate the potential off-target effects of this compound by examining the phosphorylation status of a known substrate of a suspected off-target kinase.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density and allow them to adhere overnight. b. The next day, treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours). Include a positive control inhibitor for the suspected off-target pathway if available.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification: a. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blotting: a. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of the suspected off-target kinase overnight at 4°C. f. The next day, wash the membrane three times with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis: a. Quantify the band intensities for the phosphorylated and total proteins. b. Normalize the phosphorylated protein signal to the total protein signal. c. Compare the normalized phosphorylation levels across the different treatment conditions to assess the effect of this compound on the off-target pathway.
Visualizations
Caption: Simplified PKA and PKG signaling pathways showing points of inhibition by this compound.
Caption: Experimental workflow for troubleshooting nonspecific binding issues with this compound.
Caption: Logical relationships of potential causes and solutions for this compound nonspecific binding.
References
Confounding variables in H-8 dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving H-8 dihydrochloride. The information is presented in a question-and-answer format to directly address common issues and potential confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and reversible isoquinolinesulfonamide compound.[1] Its primary mechanism of action is as an ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases, particularly Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][2] It binds to the active site of these kinases, preventing the phosphorylation of their target substrates.[3]
Q2: What are the critical off-target effects of H-8 that can act as confounding variables?
While H-8 is a potent inhibitor of PKA and PKG, it is not entirely specific and can inhibit other kinases at different concentrations. This lack of specificity is a major source of confounding variables. Key off-target effects include moderate inhibition of Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1][2] Furthermore, at higher concentrations, it can disrupt transcriptional elongation by inhibiting cyclin-dependent kinases such as Cdk7 and Cdk8.[1] Researchers must consider these off-target effects when interpreting their data.
Q3: How should this compound stock solutions be prepared and stored?
Proper preparation and storage are crucial for experimental success.
-
Solubility: this compound is soluble in various solvents, including DMSO (≥20 mg/mL), DMF (20 mg/mL), and PBS (pH 7.2, 10 mg/mL).[1][4]
-
Storage: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
Q4: What is the difference between H-8 and the related compound H-89?
H-8 and H-89 are both isoquinolinesulfonamide-based protein kinase inhibitors, but they have different inhibitory profiles. H-89 is also a potent PKA inhibitor but exhibits a distinct and, in some cases, broader range of off-target effects, including inhibition of S6K1, MSK1, and ROCKII at nanomolar to low micromolar concentrations.[6][7] Using them in parallel can sometimes help dissect signaling pathways, but researchers should be aware of the unique confounding variables associated with each.
Troubleshooting Guide
Q5: My experimental results are inconsistent, or I'm observing effects that don't align with PKA/PKG inhibition. What could be the cause?
This is a common issue often attributable to confounding variables from off-target effects.
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Check Concentration: You may be using a concentration of H-8 that is high enough to inhibit other kinases like PKC or CDKs.[1] Perform a dose-response experiment to identify the minimum effective concentration for your desired effect.
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Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same final concentration as in your H-8 treated samples, as the solvent itself can sometimes cause cellular effects.
Q6: I am not observing any inhibition of my target pathway. What should I check?
If H-8 fails to produce an inhibitory effect, consider the following troubleshooting steps:
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Compound Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[4] Use a fresh aliquot or a newly prepared stock solution.
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Pathway Activation: Confirm that the target pathway is active in your experimental model. Use a known agonist (e.g., Forskolin or 8-Bromo-cAMP to activate PKA) as a positive control to ensure the pathway can be stimulated.[3]
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Cell Permeability: H-8 is generally cell-permeable, but efficiency can vary between cell types.[5] If using a cell-based assay, ensure sufficient incubation time for the compound to penetrate the cell membrane and reach its target.
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Assay Sensitivity: Your downstream assay (e.g., Western blot for a phosphorylated substrate) may not be sensitive enough to detect changes. Optimize your detection method or choose a more robust readout.
Q7: In my vascular tissue experiments, H-8 is causing unexpected effects on contraction. Why is this happening?
This is a documented confounding effect. Studies have shown that H-8 can directly cause a dose-dependent suppression of alpha-adrenergic contraction in vascular tissues.[8] This effect may be independent of its inhibitory action on PKA and PKG. Therefore, H-8 may not be a suitable probe for studying cyclic nucleotide-dependent relaxation in some vascular preparations without careful controls to account for this direct effect.[8]
Quantitative Data on H-8 Inhibitory Activity
The following table summarizes the inhibitory constants of H-8 against its primary targets and key off-target kinases. This data is critical for designing experiments and understanding potential confounding effects.
| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Protein Kinase A (PKA) | 1.2 µM | - | [1][2] |
| Protein Kinase G (PKG) | 0.48 µM | - | [1][2] |
| Protein Kinase C (PKC) | 15 µM | - | [1][2] |
| Myosin Light Chain Kinase (MLCK) | 68 µM | - | [1][2] |
| cyclin H/Cdk7 | - | 6.2 µM | [1] |
| cyclin C/Cdk8 | - | 47 µM | [1] |
Experimental Protocols
General Protocol for PKA Inhibition in Cultured Cells
This protocol provides a general workflow for assessing the effect of H-8 on the phosphorylation of a known PKA substrate (e.g., CREB) in a cell-based assay.
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Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
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Serum Starvation (Optional): Depending on the cell line and pathway, you may need to serum-starve the cells for 4-24 hours to reduce basal kinase activity.
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Pre-treatment with H-8:
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Prepare a working solution of this compound in culture media from your stock solution.
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Aspirate the old media and add the H-8 containing media to your cells. Pre-incubate for 1-2 hours. Include a vehicle-only control.
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Stimulation:
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Add a PKA agonist (e.g., 10 µM Forskolin) to the media to stimulate the cAMP/PKA pathway. Incubate for 15-30 minutes.
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Include a non-stimulated control and a stimulated control (without H-8).
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of your target substrate (e.g., Phospho-CREB Ser133) and a primary antibody for the total protein as a loading control.
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence or fluorescence detection system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition by H-8.
Visualizations
Caption: The cAMP/PKA signaling pathway showing inhibition by this compound.
Caption: A troubleshooting workflow for experiments using this compound.
Caption: Logical diagram of a confounding variable in H-8 studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Cyclic nucleotide-dependent protein kinase inhibition by H-8: effects on ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H 89 dihydrochloride | Protein Kinase A | Tocris Bioscience [tocris.com]
- 7. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]
- 8. Effect of H-8, an isoquinolinesulfonamide inhibitor of cyclic nucleotide-dependent protein kinase, on cAMP- and cGMP-mediated vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibition: H-8 Dihydrochloride vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the choice of tool compounds is critical for elucidating cellular signaling pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used but distinct kinase inhibitors: H-8 dihydrochloride and staurosporine. While both are ATP-competitive inhibitors, their potency, selectivity, and cellular effects differ significantly, making them suitable for different experimental applications.
Executive Summary
Staurosporine is a potent, broad-spectrum inhibitor that targets a vast array of kinases with low nanomolar affinity.[1][2] Its promiscuity makes it a valuable tool for inducing apoptosis and for studying general kinase inhibition.[3] However, this lack of selectivity can complicate the interpretation of results when investigating specific signaling pathways.
In contrast, this compound exhibits a more selective profile, primarily targeting cyclic nucleotide-dependent protein kinases such as PKA and PKG with micromolar affinity. This higher degree of selectivity makes this compound a more suitable tool for dissecting pathways specifically regulated by these kinases.
This guide will delve into the quantitative differences in their inhibitory profiles, provide detailed experimental protocols for their use, and illustrate the signaling pathways they impact.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and staurosporine against a selection of protein kinases. This data highlights the stark contrast in their potency and selectivity.
| Kinase Target | This compound (Ki/IC50) | Staurosporine (IC50) |
| Protein Kinase A (PKA) | 1.2 µM (Ki) | 7 - 15 nM[4][5] |
| Protein Kinase G (PKG) | 0.48 µM (Ki) | 8.5 - 18 nM[4] |
| Protein Kinase C (PKC) | 15 µM (Ki) | 0.7 - 6 nM[4][5] |
| Myosin Light Chain Kinase (MLCK) | 68 µM (Ki) | 21 nM[4] |
| p60v-src Tyrosine Protein Kinase | Not Reported | 6 nM[4] |
| CaM Kinase II | Not Reported | 20 nM[4] |
| c-Fgr | Not Reported | 2 nM[5] |
| Phosphorylase Kinase | Not Reported | 3 nM[5] |
Note: The data for this compound is presented as Ki values, while for staurosporine, IC50 values are more commonly reported. While not directly equivalent, both values provide a measure of inhibitory potency. The significantly lower nanomolar values for staurosporine compared to the micromolar values for this compound underscore staurosporine's greater potency and broader spectrum of activity.
Mechanism of Action and Cellular Effects
Both this compound and staurosporine function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphorylation of substrate proteins.
Staurosporine: Due to its high affinity for the ATP-binding site of a wide range of kinases, staurosporine treatment leads to a global shutdown of protein phosphorylation.[6] This widespread inhibition disrupts numerous signaling pathways essential for cell survival, proliferation, and differentiation, making it a potent inducer of apoptosis in a wide variety of cell types.[3]
This compound: With its more restricted inhibitory profile, this compound allows for the more targeted investigation of pathways regulated by PKA and PKG. These kinases are key players in cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling cascades, respectively, which are involved in processes such as metabolism, gene expression, and smooth muscle relaxation.
Visualizing Kinase Inhibition
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and the differential selectivity of this compound and staurosporine.
References
- 1. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
H-8 Dihydrochloride: A Comparative Guide to Kinase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-8 dihydrochloride's kinase inhibitory specificity against other commonly used kinase inhibitors: Staurosporine, H-89, and KT-5720. The information presented is supported by experimental data from publicly available sources and is intended to aid researchers in selecting the most appropriate inhibitor for their studies.
Introduction to Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. Kinase inhibitors are invaluable tools for dissecting signaling pathways and for the development of novel therapeutics. The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to ambiguous experimental results and potential toxicity.
This compound is an isoquinolinesulfonamide derivative that acts as a competitive inhibitor of the ATP-binding site of several protein kinases. This guide compares its specificity profile with that of Staurosporine, a broad-spectrum inhibitor; H-89, another isoquinolinesulfonamide derivative; and KT-5720, a macrocyclic lactam inhibitor.
Comparative Inhibitor Specificity
The inhibitory activity of this compound and its counterparts is summarized in the table below. Data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). It is important to note that these values can vary between studies due to different experimental conditions, such as ATP concentration. Therefore, this table should be used as a guide for relative potencies and specificities.
| Kinase | This compound | Staurosporine | H-89 | KT-5720 |
| PKA | 1.2 µM (Ki)[1][2] | 7 nM (IC50) | 48 nM (IC50) / 135 nM (IC50)[3][4] | 60 nM (Ki)[5][6][7] |
| PKG | 0.48 µM (Ki)[1][2] | 8.5 nM (IC50) | >10 µM (Weak Inhibition)[3] | >2 µM (Ki)[5][6] |
| PKC | 15 µM (Ki)[1][2] | 0.7 nM (IC50) | >10 µM (Weak Inhibition)[3] | >2 µM (Ki)[5][6] |
| MLCK | 68 µM (Ki)[1][2] | 21 nM (IC50) | Data not available | Data not available |
| ROCKII | Data not available | Data not available | 270 nM (IC50)[4] | Data not available |
| MSK1 | Data not available | Data not available | 120 nM (IC50)[4] | Data not available |
| S6K1 | Data not available | Data not available | 80 nM (IC50)[4] | Data not available |
| MAPKAP-K1b | Data not available | Data not available | 2.8 µM (IC50)[4] | Data not available |
| PKBα | Data not available | Data not available | 2.6 µM (IC50)[4] | Data not available |
| Cdk7 | 6.2 µM (IC50)[1] | Data not available | Data not available | Data not available |
| Cdk8 | 47 µM (IC50)[1] | Data not available | Data not available | Data not available |
Note: Lower Ki or IC50 values indicate higher potency. Data is compiled from multiple sources and should be interpreted with caution.
Signaling Pathways
The following diagrams illustrate the signaling pathways primarily affected by the kinases targeted by this compound and the compared inhibitors.
Caption: The PKA signaling cascade.
Caption: The PKG signaling cascade.
Caption: The PKC signaling cascade.
Caption: The MLCK signaling cascade.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the IC50 value of an inhibitor using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound and other test inhibitors
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for a typical kinase inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other inhibitors in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 2 µL of the kinase solution (at 2X the final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP (both at 2X the final concentration) to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of the specificity of this compound against other kinase inhibitors. This compound demonstrates moderate potency and a degree of selectivity for cyclic nucleotide-dependent protein kinases (PKA and PKG) over PKC and MLCK. In contrast, Staurosporine is a potent but non-selective inhibitor, making it a useful positive control for kinase inhibition but a poor tool for studying specific kinase pathways. H-89 shows higher potency for PKA than H-8 but also inhibits other kinases at nanomolar concentrations. KT-5720 exhibits high selectivity for PKA.
The choice of inhibitor should be guided by the specific research question and the kinase of interest. It is crucial to consider the full specificity profile of an inhibitor and to use it at appropriate concentrations to minimize off-target effects. The provided experimental protocol offers a robust method for determining inhibitor potency in a controlled in vitro setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KLIFS - the structural kinase database [klifs.net]
- 6. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Validating H-8 Dihydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-8 dihydrochloride, a known protein kinase inhibitor, with other commonly used alternatives. We will delve into its target engagement validation through various experimental methodologies, presenting quantitative data, detailed protocols, and visual representations of key concepts to aid in your research and drug development endeavors.
Introduction to this compound and its Primary Targets
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases. It is most recognized for its potent inhibition of cyclic nucleotide-dependent protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). At higher concentrations, it also demonstrates inhibitory activity against other kinases such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). Its ability to readily enter cells makes it a valuable tool for studying cellular signaling pathways regulated by these kinases.
The core mechanism of action for this compound involves competing with ATP for the kinase's active site. By occupying this site, it prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity.
Comparative Analysis of Kinase Inhibitors
To provide a clear perspective on the efficacy and selectivity of this compound, this section compares its inhibitory activity with two other widely used kinase inhibitors: H-89, another isoquinolinesulfonamide derivative, and Staurosporine, a broad-spectrum kinase inhibitor.
Table 1: Comparison of Inhibitory Potency (IC50/Ki in nM)
| Kinase | This compound | H-89 | Staurosporine |
| PKA | 1200 (Ki)[1] | 48 (Ki)[2], 135 (IC50)[3] | 7 (IC50)[2][4] |
| PKG | 480 (Ki)[1] | ~500 (IC50)[3] | 8.5 (IC50)[2] |
| PKC | 15000 (Ki)[1] | ~500 (IC50)[3] | 0.7 - 3 (IC50)[2][4] |
| MLCK | 68000 (Ki)[1] | 28300 (Ki) | - |
| ROCK-II | - | 270 (IC50)[3] | - |
| MSK1 | - | 120 (IC50)[3] | - |
| S6K1 | - | 80 (IC50)[3] | - |
| p60v-src | - | - | 6 (IC50)[4] |
| CaM Kinase II | - | 29700 (Ki) | 20 (IC50)[4] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound engages its intended target within a cellular context is crucial. Below are detailed methodologies for key experiments to assess target engagement.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.
Objective: To determine the in vitro potency (IC50) of this compound and its alternatives against PKA.
Materials:
-
Purified recombinant PKA
-
PKA-specific peptide substrate (e.g., Kemptide)
-
This compound, H-89, Staurosporine
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper and scintillation counter for radiometric assay
Protocol:
-
Compound Preparation: Prepare a series of dilutions for each inhibitor (this compound, H-89, Staurosporine) in DMSO.
-
Reaction Setup: In a microplate, add the kinase buffer, purified PKA enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a DMSO-only control (no inhibitor).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a luminometer.[5]
-
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[6]
Objective: To demonstrate direct binding of this compound and its alternatives to PKA in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed PKA
-
This compound, H-89, Staurosporine
-
Cell lysis buffer
-
Antibodies specific for PKA
-
Western blotting or ELISA reagents
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentrations of each inhibitor or a vehicle control (DMSO) for a specific duration (e.g., 1 hour).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PKA in the supernatant using Western blotting or ELISA with a PKA-specific antibody.
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble PKA against the temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of an inhibitor indicates target stabilization and therefore, engagement.
-
Isothermal Dose-Response: Treat cells with a range of inhibitor concentrations and heat at a single, optimized temperature. Plot the amount of soluble PKA against the inhibitor concentration to generate a dose-response curve.
-
Chemoproteomics
This unbiased approach identifies the cellular targets of a compound by using a chemical probe derived from the inhibitor.
Objective: To identify the on- and off-targets of this compound and its alternatives in the cellular proteome.
Protocol Overview:
-
Probe Synthesis: Synthesize a derivative of the kinase inhibitor with a "clickable" handle, such as an alkyne or azide group.
-
Cellular Labeling: Treat cells with the chemical probe. The probe will covalently or non-covalently bind to its targets.
-
Cell Lysis and Click Chemistry: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe-bound proteins.
-
Affinity Purification: Enrich the biotin-tagged proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins and identify them using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically pulled down by the probe, thus revealing the inhibitor's targets. Competitive binding experiments with the original, unmodified inhibitor can be performed to confirm target specificity.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathway of PKA Inhibition
Caption: PKA signaling and competitive inhibition by this compound.
Experimental Workflow for CETSA
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement Methods
Caption: Key methods for validating protein target engagement.
Conclusion
This compound is a valuable tool for studying PKA and other kinase-mediated signaling pathways. While it exhibits good potency for PKA and PKG, its selectivity is not absolute, and researchers should consider its potential off-target effects, especially at higher concentrations.
For robust validation of this compound's target engagement, a multi-faceted approach is recommended. In vitro kinase assays provide a direct measure of inhibitory potency, while cellular assays like CETSA and chemoproteomics offer crucial insights into target binding within a physiological context. When selecting a kinase inhibitor, a careful comparison of potency and selectivity data, such as that provided in this guide, is essential for interpreting experimental results accurately. The choice between this compound, H-89, and Staurosporine will ultimately depend on the specific requirements of the study, balancing the need for potency against the importance of selectivity.
References
- 1. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]
- 3. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
H-8 Dihydrochloride as a Negative Control: A Comparative Guide for Researchers
For researchers in kinase signaling and drug discovery, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of H-8 dihydrochloride as a potential negative control in experiments targeting cyclic nucleotide-dependent protein kinases, offering insights into its performance, alternatives, and detailed experimental protocols.
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG). While it is an active inhibitor, its lower potency compared to other available compounds, such as H-89, has led to its consideration as a negative control in specific experimental contexts. An ideal negative control should be a close chemical analog of the active compound that is inactive against the intended target but retains off-target effects, thereby helping to distinguish on-target from off-target cellular phenotypes.
Biochemical Profile of this compound and Comparators
The inhibitory activity of this compound and its more potent derivative, H-89, against various kinases is crucial for understanding their specificity and potential use as controls.
| Compound | PKA (Ki) | PKG (Ki) | PKC (Ki) | MLCK (Ki) |
| This compound | 1.2 µM | 0.48 µM | 15 µM | 68 µM |
| H-89 | 48 nM | 0.48 µM | 31.7 µM | 28.3 µM |
Data compiled from publicly available sources.
As the table indicates, H-89 is significantly more potent in inhibiting PKA than this compound. However, H-89 is known to have numerous off-target effects, inhibiting several other kinases, which can complicate the interpretation of experimental results. The broader inhibitory profile of H-8 at higher concentrations should also be considered when designing experiments.
The Concept of a Negative Control in Kinase Inhibition Assays
The use of a structurally similar but biologically inactive analog is the gold standard for a negative control in chemical biology. This allows researchers to attribute the observed biological effect to the inhibition of the target kinase rather than to off-target effects of the chemical scaffold.
H-8 Dihydrochloride: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
H-8 dihydrochloride is a cell-permeable and ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases. This guide provides a comparative analysis of its cross-reactivity with other kinases, supported by experimental data, to aid researchers in its application and in the development of more selective kinase inhibitors.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against several key protein kinases. The data, presented in the tables below, highlight its potency and selectivity profile.
Table 1: Inhibition Constants (Ki) of this compound Against a Panel of Kinases
| Kinase | Ki (µM) |
| cGMP-dependent Protein Kinase (PKG) | 0.48[1] |
| cAMP-dependent Protein Kinase (PKA) | 1.2[1] |
| Protein Kinase C (PKC) | 15[1] |
| Myosin Light Chain Kinase (MLCK) | 68[1] |
Table 2: IC50 Values of this compound Against Cyclin-Dependent Kinases
| Kinase | IC50 (µM) |
| Cyclin H/Cdk7 | 6.2[1] |
| Cyclin C/Cdk8 | 47[1] |
Table 3: Broader Kinase Selectivity Profile of this compound
The following table summarizes the percentage of remaining activity of a panel of kinases in the presence of 10 µM this compound. This provides a broader overview of its cross-reactivity.
| Kinase | % Activity Remaining at 10 µM |
| AMPK | 19 |
| Aurora B | 79 |
Data in this table is sourced from the International Centre for Kinase Profiling.[2]
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound against PKA, PKG, PKC, and MLCK was conducted as described by Hidaka et al. (1984). The following is a detailed description of the probable methodology based on their publication and standard kinase assay procedures.
Kinase Activity Assay (General Protocol)
The kinase activity is determined by measuring the incorporation of 32P from [γ-32P]ATP into a specific substrate.
-
Reaction Mixture: The standard reaction mixture (200 µL) contains:
-
Tris-HCl buffer (pH 7.5)
-
Magnesium acetate
-
[γ-32P]ATP
-
Specific kinase substrate (e.g., histone H1 for PKA, casein for PKC)
-
The respective protein kinase
-
Varying concentrations of this compound or vehicle (control)
-
-
Incubation: The reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for a specified time (e.g., 5-10 minutes).
-
Termination: The reaction is stopped by the addition of trichloroacetic acid.
-
Measurement of 32P Incorporation: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP by filtration through a membrane filter. The radioactivity retained on the filter is then quantified using a liquid scintillation counter.
-
Determination of Ki: The inhibition constant (Ki) is determined by Dixon plot analysis, which involves plotting the reciprocal of the reaction velocity against the inhibitor concentration at different substrate (ATP) concentrations. The inhibition by this compound was found to be competitive with respect to ATP.[1]
Enzyme Preparations (Probable Sources based on Hidaka et al., 1984):
-
cAMP-dependent Protein Kinase (PKA): Purified from bovine heart.
-
cGMP-dependent Protein Kinase (PKG): Purified from bovine lung.
-
Ca2+-phospholipid-dependent Protein Kinase (PKC): Purified from rat brain.
-
Myosin Light Chain Kinase (MLCK): Purified from chicken gizzard.
Signaling Pathway Diagrams
To visualize the context in which this compound exerts its effects, the following diagrams illustrate the signaling pathways of its primary targets.
Caption: PKA Signaling Pathway and Inhibition by H-8.
Caption: PKG Signaling Pathway and Inhibition by H-8.
Caption: PKC Signaling Pathway and Inhibition by H-8.
Caption: MLCK Signaling Pathway and Inhibition by H-8.
Conclusion
This compound is a valuable tool for studying cyclic nucleotide-dependent signaling pathways due to its potent inhibition of PKA and PKG. However, researchers should be aware of its cross-reactivity with other kinases, particularly PKC and, to a lesser extent, MLCK, Cdk7, and Cdk8, especially at higher concentrations. The provided data and experimental context aim to facilitate the informed use of this compound in research and to guide the development of next-generation kinase inhibitors with improved selectivity profiles.
References
A Researcher's Guide to Protein Kinase A (PKA) Inhibitors: A Comparative Analysis of Ki Values and Methodologies
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase A (PKA) inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comparative analysis of the inhibitory constant (Ki) values for a range of commercially available PKA inhibitors, supported by a detailed overview of the experimental methodologies used for their determination and a visualization of the PKA signaling pathway.
Unveiling Inhibitor Potency: A Head-to-Head Comparison of Ki Values
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration of inhibitor required to produce 50% inhibition of the target enzyme. A lower Ki value signifies a more potent inhibitor. The following table summarizes the Ki values for several widely used PKA inhibitors, offering a clear comparison of their relative potencies.
| Inhibitor | Ki Value | Notes |
| PKA Inhibitor Fragment (6-22) amide | 2.8 nM | A synthetic peptide inhibitor. |
| PKI(5-24) | 2.3 nM[1] | A potent and competitive synthetic peptide inhibitor.[1] |
| H-89 | 48 nM | A potent, cell-permeable inhibitor with 10-fold selectivity for PKA over PKG. |
| Rp-cAMPS | 4.5 µM (PKA II), 12.5 µM (PKA I) | A competitive antagonist of cAMP-induced PKA activation. |
| KT5823 | 10 µM | Also inhibits PKG and PKC. |
| A-3 Hydrochloride | 4.3 µM | A non-selective kinase inhibitor. |
The Science Behind the Numbers: Experimental Protocols for Determining Ki
The accurate determination of Ki values is paramount for the reliable comparison of inhibitor potency. Various in vitro kinase assay formats are employed for this purpose, each with its own set of advantages and considerations.
General Principle of Kinase Activity Assays
Most kinase activity assays, whether for determining IC50 or for direct Ki measurement, rely on quantifying the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of an inhibitor. The reaction typically includes the kinase, a substrate (often a synthetic peptide), ATP as the phosphate donor, and the inhibitor being tested.
Common Assay Formats:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Assays: These assays are widely used due to their safety and reliability. A specific peptide substrate for PKA is pre-coated onto a microplate. The kinase reaction is initiated by adding PKA and ATP. A polyclonal antibody that specifically recognizes the phosphorylated form of the substrate is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a chromogenic substrate results in a color change that is proportional to the amount of phosphorylated substrate, and thus to the PKA activity.
-
Radioisotope-Labeling Assays: This traditional method utilizes ATP labeled with a radioactive isotope, such as ³²P or ³³P. The kinase transfers the radiolabeled phosphate group to the substrate. The phosphorylated substrate is then separated from the unincorporated radioactive ATP, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter. This method is highly sensitive but requires specialized handling of radioactive materials.
-
Fluorescence Polarization (FP) Assays: This high-throughput screening method measures the change in the rotational diffusion of a fluorescently labeled substrate upon phosphorylation. Smaller, unphosphorylated substrates rotate rapidly, resulting in low fluorescence polarization. When phosphorylated, the substrate may be bound by a specific antibody or its properties may change, leading to a slower rotation and an increase in fluorescence polarization.
From IC50 to Ki: The Cheng-Prusoff Equation
In many instances, the initial experimental value obtained is the IC50, which is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. The IC50 value is dependent on the substrate concentration used in the assay. To obtain the intrinsic binding affinity of the inhibitor to the enzyme, the Ki value, the Cheng-Prusoff equation is often used for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibitory constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
This equation highlights the importance of reporting the substrate concentration and the Km of the enzyme for the substrate when reporting IC50 values to allow for the calculation and comparison of Ki values.[2]
Visualizing the Mechanism: The PKA Signaling Pathway
Understanding the context in which PKA inhibitors function is crucial for experimental design and data interpretation. The following diagram illustrates the canonical PKA signaling pathway.
References
H-8 Dihydrochloride: A Comparative Review of its Efficacy as a Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of H-8 dihydrochloride, a cell-permeable and reversible protein kinase inhibitor. Through a detailed comparison with other notable kinase inhibitors, this document aims to equip researchers with the necessary data to evaluate its suitability for their experimental needs. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.
I. Quantitative Efficacy and Specificity
This compound is a competitive inhibitor of several protein kinases, with a notable preference for cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). Its inhibitory activity is attributed to its competition with ATP at the kinase's active site. The tables below summarize the in vitro inhibitory potency of this compound and its alternatives against a panel of protein kinases.
Table 1: In Vitro Inhibitory Activity of this compound and Alternative Kinase Inhibitors
| Inhibitor | Target Kinase | Inhibition Constant (K_i) / IC_50 | Reference |
| This compound | cGMP-dependent Protein Kinase (PKG) | K_i: 0.48 µM | [1] |
| cAMP-dependent Protein Kinase (PKA) | K_i: 1.2 µM | [1] | |
| Protein Kinase C (PKC) | K_i: 15 µM | ||
| Myosin Light Chain Kinase (MLCK) | K_i: 68 µM | ||
| Cyclin H/Cdk7/p36 CTD Kinase | IC_50: 6.2 µM | ||
| Cyclin C/Cdk8 | IC_50: 47 µM | ||
| H-89 | Protein Kinase A (PKA) | IC_50: 48 nM | |
| ROCKII | IC_50: 270 nM | ||
| S6K1 | IC_50: 80 nM | ||
| MSK1 | IC_50: 120 nM | ||
| Staurosporine | Protein Kinase C (PKC) | IC_50: 0.7 nM | |
| Protein Kinase A (PKA) | IC_50: 7 nM | ||
| cGMP-dependent Protein Kinase (PKG) | IC_50: 8.5 nM | ||
| p60v-src Tyrosine Protein Kinase | IC_50: 6 nM | ||
| CaM Kinase II | IC_50: 20 nM | ||
| Fasudil | Rho-kinase (ROCK) | - |
Note: K_i (Inhibition Constant) and IC_50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
II. Experimental Protocols
The following protocols provide a detailed methodology for assessing the efficacy of protein kinase inhibitors, based on established and widely used techniques.
A. In Vitro Protein Kinase Inhibition Assay (Based on Hidaka et al., 1984)
This protocol describes a method to determine the inhibitory constant (K_i) of a compound against a specific protein kinase. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein.
1. Materials:
-
Purified protein kinase (e.g., PKA, PKG)
-
Substrate protein (e.g., histone H1 for PKA)
-
[γ-³²P]ATP
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified protein kinase, and substrate protein.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto filter paper discs and immersing them in cold 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter to determine the amount of ³²P incorporated into the substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the K_i value using Dixon plots or other appropriate kinetic analysis methods. The inhibition by H-8 was found to be competitive with respect to ATP[1].
B. Cellular Efficacy Assay
This protocol outlines a general method to assess the effect of a kinase inhibitor on a cellular process.
1. Materials:
-
Cell line of interest (e.g., Caco-2 cells)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Reagents for the specific cellular assay (e.g., reagents for a proliferation assay, apoptosis assay, or Western blotting to detect phosphorylation of a target protein).
2. Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
Perform the chosen cellular assay. For example:
-
Proliferation Assay: Use a reagent like MTT or WST-1 to measure cell viability.
-
Apoptosis Assay: Use techniques like Annexin V staining or TUNEL assay to detect apoptotic cells.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and use specific antibodies to detect the phosphorylation status of a known substrate of the target kinase.
-
-
Analyze the results to determine the effect of the inhibitor on the cellular process.
III. Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the PKA signaling pathway and a typical workflow for a kinase inhibition assay.
Caption: PKA signaling pathway and the inhibitory action of H-8.
Caption: Workflow for an in vitro kinase inhibition assay.
IV. Comparison with Alternatives
H-89: A more potent and selective inhibitor of PKA compared to H-8. It is often used in cellular assays to probe the role of PKA signaling. However, at higher concentrations, H-89 can inhibit other kinases, a factor to consider in experimental design.
Staurosporine: A broad-spectrum kinase inhibitor with very high potency against a wide range of kinases, including PKA, PKG, and PKC. Its lack of selectivity makes it a useful tool for inducing apoptosis or as a general kinase inhibitor control, but it is not suitable for studying the specific roles of PKA or PKG.
Fasudil: A Rho-kinase (ROCK) inhibitor with clinical applications. While not a direct competitor for PKA/PKG inhibition, it serves as an example of a kinase inhibitor that has progressed to therapeutic use, highlighting the potential of targeting specific kinases for disease treatment.
V. Conclusion
This compound is a moderately potent inhibitor of PKA and PKG, making it a useful tool for in vitro studies of these kinases. Its lower potency compared to inhibitors like H-89 may require higher concentrations in cellular assays, which could lead to off-target effects. For researchers requiring high potency and selectivity for PKA, H-89 may be a more suitable choice. Staurosporine, while highly potent, lacks selectivity and is best used as a general kinase inhibitor. The choice of inhibitor will ultimately depend on the specific experimental goals, the required level of selectivity, and the context of the study (in vitro vs. cellular). This guide provides the foundational data and protocols to aid in making an informed decision.
References
H-8 Dihydrochloride: A Comparative Analysis of Selectivity for PKC and MLCK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of H-8 dihydrochloride against two crucial serine/threonine kinases: Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Quantitative Analysis of Inhibitory Potency
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound, an isoquinolinesulfonamide derivative, has been characterized as a potent inhibitor of several kinases. The following table summarizes the inhibitory constants (Ki) of this compound for Protein Kinase A (PKA), Protein Kinase G (PKG), PKC, and MLCK, providing a clear comparison of its relative potency.
| Kinase | Ki (µM) |
| Protein Kinase A (PKA) | 1.2 |
| Protein Kinase G (PKG) | 0.48 |
| Protein Kinase C (PKC) | 15 |
| Myosin Light Chain Kinase (MLCK) | 68 |
Data sourced from commercially available product information.[1]
As the data indicates, this compound exhibits a higher potency for cyclic nucleotide-dependent protein kinases (PKA and PKG) compared to PKC and MLCK. Notably, it is approximately 4.5-fold more selective for PKC over MLCK based on these Ki values.
Signaling Pathways
To understand the functional implications of inhibiting PKC and MLCK, it is essential to consider their roles in cellular signaling.
Protein Kinase C (PKC) Signaling Pathway
PKC is a family of kinases that play pivotal roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] Activation of conventional PKC isoforms is a downstream event of G protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation, which leads to the activation of phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] DAG, in conjunction with calcium ions released from the endoplasmic reticulum in response to IP3, directly activates conventional PKC isoforms at the plasma membrane.[2][3]
Caption: Simplified PKC signaling cascade.
Myosin Light Chain Kinase (MLCK) Signaling Pathway
MLCK is a key enzyme in the regulation of smooth muscle contraction and non-muscle cell motility.[4] Its primary substrate is the regulatory light chain of myosin II (MLC). The activation of MLCK is critically dependent on intracellular calcium levels. An increase in intracellular calcium, often triggered by stimuli such as neurotransmitters or hormones, leads to the binding of calcium to calmodulin (CaM).[4] The Ca²⁺/CaM complex then binds to and activates MLCK, which in turn phosphorylates MLC.[4] This phosphorylation event enables myosin to interact with actin filaments, leading to muscle contraction or cell motility.[4]
Caption: The canonical MLCK activation pathway.
Experimental Protocols
To determine and compare the inhibitory activity of this compound against PKC and MLCK, a standardized in vitro kinase assay can be employed. The following protocol outlines a general methodology that can be adapted for either enzyme.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound for PKC and MLCK.
Materials:
-
Purified, active PKC and MLCK enzymes
-
Specific peptide substrates for PKC (e.g., Ac-MBP (4-14)) and MLCK (e.g., Kemptide)
-
This compound (stock solution in DMSO)
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP for radiometric detection
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter and scintillation fluid
-
96-well microplates
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure:
-
Prepare Reagent Mix: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective kinase enzyme.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the kinase reaction buffer. A typical starting concentration might be 1 mM, with 10-fold serial dilutions down to the nanomolar range. Include a DMSO-only control (vehicle).
-
Kinase Reaction:
-
To the wells of a 96-well plate, add a defined volume of the serially diluted this compound or vehicle.
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Separate:
-
Stop the reaction by adding a solution such as 3% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose paper strip.
-
Wash the paper strips extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed paper strips into scintillation vials with scintillation fluid.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Alternative Assay Formats:
While the radiometric assay is a classic and direct method, several non-radioactive formats are also widely used for determining kinase inhibitor potency. These include:
-
Fluorescence-Based Assays: These assays often utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.
-
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining in the reaction after the kinase reaction, with a decrease in ATP correlating with kinase activity.
-
Mobility Shift Assays: These assays separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.
The choice of assay format will depend on the available equipment, throughput requirements, and the specific characteristics of the kinases and substrates being studied. Regardless of the method, it is crucial to perform the assays for both PKC and MLCK under identical conditions (e.g., ATP concentration, buffer composition) to ensure a valid comparison of this compound's selectivity.
References
Orthogonal Validation of H-8 Dihydrochloride: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-8 dihydrochloride, a cell-permeable protein kinase A (PKA) inhibitor, with other common kinase inhibitors. It includes supporting experimental data and detailed protocols for orthogonal validation of its effects, enabling researchers to make informed decisions for their studies.
Introduction to this compound
This compound is a reversible and ATP-competitive inhibitor of cyclic AMP-dependent protein kinase (PKA).[1] It belongs to the isoquinolinesulfonamide class of kinase inhibitors.[2] Understanding its inhibitory activity and selectivity is crucial for the accurate interpretation of experimental results. This guide outlines methods to independently verify the effects of this compound.
Comparative Inhibitor Profiling
To assess the selectivity of this compound, its inhibitory activity is compared with that of H-89, a more potent PKA inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key parameters for this comparison. Lower values indicate higher potency.
| Kinase | This compound (Ki/IC50) | H-89 (Ki/IC50) | Staurosporine (IC50) |
| PKA | 1.2 µM (Ki) [] | 48 nM (Ki) [4] | 7 nM [5] |
| PKG | 0.48 µM (Ki) [] | Weak inhibition | 8.5 nM |
| PKC | 15 µM (Ki) [] | Weak inhibition | 0.7 nM |
| MLCK | 68 µM (Ki) [] | Weak inhibition | 21 nM |
| S6K1 | Not reported | 80 nM | Not reported |
| ROCKII | Not reported | 270 nM | Not reported |
| CaM Kinase II | Not reported | Weak inhibition | 20 nM |
| p60v-src | Not reported | Not reported | 6 nM |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., ATP concentration).
Signaling Pathway Analysis
This compound primarily targets the PKA signaling pathway. PKA is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). Once activated, the catalytic subunits of PKA are released to phosphorylate various downstream substrate proteins, regulating a multitude of cellular processes.
Caption: The PKA signaling pathway, from extracellular signal to cellular response, and the inhibitory action of H-8.
Experimental Protocols for Orthogonal Validation
Orthogonal validation involves using multiple, distinct methods to confirm an experimental result, thereby increasing confidence in the findings. Here are key protocols to validate the effects of this compound.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on PKA activity.
Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij 35.
-
Set up Reactions: In a 96-well plate, combine the kinase reaction buffer, recombinant PKA enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate Reaction: Add a specific PKA substrate (e.g., kemptide) and ATP (containing a radioactive γ-32P-ATP tracer or using a fluorescence-based assay kit) to start the reaction.
-
Incubate: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Quantify Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Measure the fluorescence intensity using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value of this compound.
Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
Western Blot for Downstream Target Phosphorylation
This method assesses the effect of this compound on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, PC12) and allow them to adhere. Treat the cells with a PKA activator (e.g., Forskolin) in the presence or absence of varying concentrations of this compound for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-CREB.
Cell Viability Assay
This assay evaluates the cytotoxic or anti-proliferative effects of this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product. Measure the absorbance at the appropriate wavelength.
-
ATP-based Assay: Add a reagent that lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Conclusion
Orthogonal validation is essential for robust and reproducible research. By employing a combination of in vitro kinase assays, analysis of downstream signaling events, and cellular viability assays, researchers can confidently characterize the effects of this compound. This comparative guide provides the necessary framework and data to design and execute these validation experiments effectively.
References
The Gold Standard Revisited: Validating H-89 Dihydrochloride Findings with Knockout Models
A Comparative Guide for Researchers
H-89 dihydrochloride has long been a staple in cellular biology research as a potent and selective inhibitor of Protein Kinase A (PKA). Its widespread use has been instrumental in elucidating the role of the PKA signaling pathway in a myriad of cellular processes. However, the reliability of findings based solely on chemical inhibitors is often questioned due to potential off-target effects. This guide provides a comprehensive comparison of H-89 dihydrochloride's performance against the gold standard of genetic validation: knockout models. By examining experimental data from studies utilizing both methodologies, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of H-89's specificity and the critical importance of validating inhibitor-based findings.
H-89 Dihydrochloride: On-Target Efficacy and Off-Target Realities
H-89 is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit. While its primary target is PKA, a growing body of evidence reveals that H-89 can inhibit other kinases, often with comparable or even greater potency. This necessitates a careful interpretation of experimental results and underscores the need for genetic validation.
A landmark study by Limbutara et al. (2019) utilized a powerful approach to dissect the on- and off-target effects of H-89 by comparing its impact on PKA-intact and PKA-null mouse cortical collecting duct cell lines.[1][2][3] This research provides a quantitative foundation for understanding the broader kinase inhibitory profile of H-89.
Comparative Inhibitory Profile of H-89
The following table summarizes the known inhibitory concentrations (IC50) of H-89 against its primary target, PKA, and several key off-target kinases. This data highlights the potential for confounding results when using H-89 in complex biological systems.
| Kinase | IC50 (in vitro) | Reference |
| Protein Kinase A (PKA) | 48 nM (Ki) | [2] |
| S6 Kinase 1 (S6K1) | 80 nM | [2] |
| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 nM | [2] |
| Rho-associated coiled-coil containing protein kinase II (ROCKII) | 270 nM | [2] |
| Protein Kinase Bα (PKBα/Akt) | 2.6 µM | [2] |
| MAPK-activated protein kinase 1b (MAPKAP-K1b/RSK2) | 2.8 µM | [2] |
Head-to-Head: H-89 Treatment vs. PKA Knockout
The study by Limbutara et al. employed quantitative phosphoproteomics to globally assess changes in protein phosphorylation in response to H-89 treatment in both PKA-intact and PKA-null cells.[1][2][3] The results provide a striking visual and quantitative demonstration of H-89's off-target effects.
Key Findings from Phosphoproteomics Analysis:
| Cell Line | H-89 Treatment | Number of Significantly Changed Phosphorylation Sites | Key Observation | Reference |
| PKA-intact | 10 µM H-89 | 571 decreased, 116 increased | Broad impact on phosphorylation, indicating both on- and off-target effects. | [1][2][3] |
| PKA-null | 10 µM H-89 | 263 decreased, 93 increased | A substantial number of phosphorylation changes persist even in the absence of PKA, definitively demonstrating off-target activity. | [1][2][3] |
These findings unequivocally demonstrate that a significant portion of the cellular response to H-89 is independent of PKA inhibition. This has profound implications for the interpretation of historical and future studies that rely solely on H-89 as a PKA-specific inhibitor.
Delving into Off-Target Pathways: MSK1 and ROCK
Two of the most significant off-targets of H-89 are Mitogen- and Stress-activated Kinase 1 (MSK1) and Rho-associated coiled-coil containing protein kinase (ROCK). While direct comparative studies of H-89 treatment versus MSK1 or ROCK knockout models are less common, we can infer the potential for misleading results by comparing the known effects of H-89 with the established phenotypes of the respective knockout mice.
H-89 vs. MSK1 Knockout:
| Feature | H-89 Treatment | MSK1 Knockout Mice | Potential for Misinterpretation |
| Inflammation | Attenuates airway inflammation in mouse models of asthma.[4] | Exhibit increased susceptibility to endotoxic shock and altered cytokine production.[5] | The anti-inflammatory effects of H-89 could be erroneously attributed solely to PKA inhibition, while they may be partially or wholly mediated by MSK1 inhibition. |
| Gene Expression | Inhibits CREB-mediated gene transcription.[6] | Show impaired phosphorylation of CREB and histone H3, leading to altered immediate-early gene expression.[7] | H-89's effects on gene expression are likely a composite of its actions on both PKA and MSK1, complicating the dissection of specific signaling pathways. |
H-89 vs. ROCK Knockout:
| Feature | H-89 Treatment | ROCK Knockout Mice | Potential for Misinterpretation |
| Cell Morphology | Induces neurite outgrowth in neuroblastoma cells by inhibiting ROCK.[8] | Cardiomyocyte-specific double knockout of ROCK1 and ROCK2 leads to reduced cardiac fibrosis.[9] | The effects of H-89 on the cytoskeleton and cell morphology, often attributed to PKA-mediated RhoA inhibition, are more directly explained by its inhibition of ROCK. |
| Cell Survival | Enhances survival of dissociated human embryonic stem cells through ROCK inhibition.[10][11] | Not directly reported in the context of dissociated cell survival. | The pro-survival effects of H-89 in certain contexts are likely mediated by ROCK inhibition, a crucial detail for studies in regenerative medicine and cancer biology. |
Experimental Protocols: A Guide to Rigorous Validation
To aid researchers in designing experiments that can distinguish between on- and off-target effects, we provide detailed methodologies for key experiments cited in this guide.
Phosphoproteomics Analysis of Cultured Cells
This protocol provides a general workflow for the quantitative analysis of protein phosphorylation in response to kinase inhibitors, adapted from methodologies used in studies like Limbutara et al. (2019).[12][13][14][15][16]
1.1. Cell Culture and Lysis:
-
Culture PKA-intact and PKA-null cells in appropriate media.
-
Treat cells with H-89 dihydrochloride at the desired concentration and duration.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1 mM NaF, 1 mM β-glycerophosphate, 1 mM sodium orthovanadate, 10 mM sodium pyrophosphate, 1 mM PMSF, and 1X Roche protease inhibitor cocktail).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cellular debris and collect the supernatant.
1.2. Protein Digestion and Peptide Labeling:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
1.3. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
1.4. Mass Spectrometry and Data Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify phosphopeptides using appropriate software (e.g., MaxQuant).
-
Perform statistical analysis to identify significant changes in phosphorylation in response to H-89 treatment in both cell lines.
Western Blot for Knockout Validation and Protein Phosphorylation
Western blotting is an essential technique to confirm the absence of a target protein in knockout cells and to assess the phosphorylation status of specific downstream targets.[17][18][19][20]
2.1. Sample Preparation:
-
Lyse cells as described in the phosphoproteomics protocol.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
2.2. Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
2.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PKA catalytic subunit, anti-phospho-CREB).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
2.4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of H-89 on the activity of a purified kinase.[5]
3.1. Reaction Setup:
-
Prepare a reaction mixture containing the purified kinase (e.g., PKA, MSK1, or ROCK), a specific substrate peptide, and ATP in a kinase assay buffer.
-
Add varying concentrations of H-89 dihydrochloride to the reaction mixture.
3.2. Kinase Reaction:
-
Incubate the reaction mixture at 30°C for a specified time.
3.3. Detection of Phosphorylation:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radioactive ATP ([γ-³²P]ATP) and scintillation counting.
-
Phospho-specific antibodies and ELISA or Western blot.
-
Luminescence-based assays that measure ATP consumption.
-
3.4. Data Analysis:
-
Plot the kinase activity as a function of the H-89 concentration.
-
Calculate the IC50 value, which is the concentration of H-89 that inhibits 50% of the kinase activity.
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: PKA Signaling Pathway and H-89 Inhibition.
Caption: Off-Target Pathways of H-89 Dihydrochloride.
Caption: Workflow for Validating H-89 Effects.
Conclusion: A Call for Rigor in Kinase Inhibition Studies
H-89 dihydrochloride remains a valuable tool for probing cellular signaling. However, the data overwhelmingly demonstrates that it is not a "PKA-specific" inhibitor in the strictest sense. The significant off-target effects, particularly on kinases like MSK1 and ROCK, necessitate a more cautious and rigorous approach to experimental design and data interpretation.
The use of knockout models, as exemplified by the study on PKA-null cells, provides an indispensable method for validating the findings obtained with chemical inhibitors. By comparing the effects of H-89 in wild-type and knockout systems, researchers can confidently attribute cellular responses to the intended target and uncover the often-complex interplay of multiple signaling pathways. As the field of drug discovery and development continues to advance, the integration of genetic validation strategies will be paramount in ensuring the accuracy and translatability of our fundamental understanding of cellular signaling.
References
- 1. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MSK2 and MSK1 mediate the mitogen- and stress-induced phosphorylation of histone H3 and HMG-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplexed quantitative phosphoproteomics of cell line and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Quantitative Phospho-proteomics Based on Soluble Nanopolymers - Creative Proteomics [creative-proteomics.com]
- 13. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 14. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 15. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 16. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of H-8 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of H-8 dihydrochloride, a kinase inhibitor used in research, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with compatible chemical-resistant gloves.[1]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.
Chemical and Safety Data Summary
A clear understanding of the chemical properties and hazards of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 113276-94-1 | --INVALID-LINK--[], --INVALID-LINK--[4], --INVALID-LINK--[5] |
| Molecular Formula | C₁₂H₁₅N₃O₂S·2HCl | --INVALID-LINK--[] |
| Molecular Weight | 338.3 g/mol | --INVALID-LINK--[] |
| Appearance | Crystalline Solid / White to off-white powder | --INVALID-LINK--[], --INVALID-LINK--[4] |
| Solubility | Water soluble | --INVALID-LINK--[] |
| Storage Temperature | 4°C | --INVALID-LINK--[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not dispose of this chemical into the sanitary sewer system or as regular trash.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Solid this compound: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, properly labeled, and sealed container.
-
Solutions Containing this compound: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that have come into contact with this compound should be collected in a separate, sealed bag or container labeled as hazardous waste.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a full inventory of the waste, including the chemical name, quantity, and any other relevant information.
-
The waste will be handled and disposed of by a licensed professional waste disposal company in accordance with local, state, and federal regulations.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined in Section 1.
-
Contain and Clean the Spill:
-
For a solid spill , carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[1]
-
For a liquid spill , absorb the solution with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Place the absorbed material into a sealed container for disposal.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
